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  • Product: 4-Nitrobenzo[c]isoxazole
  • CAS: 188860-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzo[c]isoxazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis and characterization of 4-Nitrobenzo[c]isoxazole, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 4-Nitrobenzo[c]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The strategic placement of the nitro group on the benzisoxazole scaffold can significantly influence its chemical reactivity and biological activity, making it a valuable building block for novel molecular entities. This document outlines a validated synthetic pathway and the requisite analytical techniques for structural elucidation and purity confirmation, grounded in established chemical principles.

Strategic Approach to the Synthesis of 4-Nitrobenzo[c]isoxazole

The synthesis of the benzo[c]isoxazole (also known as anthranil) core, particularly with an electron-withdrawing nitro substituent, requires a careful selection of starting materials and reaction conditions to favor the desired intramolecular cyclization. Numerous methods have been developed for the synthesis of 2,1-benzisoxazoles, often starting from ortho-substituted nitroarenes.[1] A robust and frequently employed strategy involves the intramolecular cyclization of an ortho-substituted nitroaromatic precursor.

For the synthesis of 4-Nitrobenzo[c]isoxazole, a logical and efficient approach is the reductive cyclization of a suitably substituted o-nitroaromatic compound. This guide will focus on a pathway starting from methyl 2,4-dinitrobenzoate. This precursor is commercially available and possesses the necessary functionalities in the correct positions to facilitate the desired transformation. The key transformation involves the selective reduction of one nitro group to a hydroxylamine, which then undergoes in-situ cyclization to form the benzisoxazole ring.[2]

Proposed Synthetic Pathway

The chosen synthetic route proceeds via the partial reduction of methyl 2,4-dinitrobenzoate to an intermediate hydroxylamine, which spontaneously cyclizes to form the 4-nitrobenzo[c]isoxazol-3(1H)-one. Subsequent decarboxylation can then yield the target molecule, 4-Nitrobenzo[c]isoxazole.

Synthetic Pathway for 4-Nitrobenzo[c]isoxazole start Methyl 2,4-dinitrobenzoate intermediate1 Intermediate Hydroxylamine start->intermediate1 Partial Reduction (e.g., Zn, NH4Cl) intermediate2 4-Nitrobenzo[c]isoxazol-3(1H)-one intermediate1->intermediate2 Intramolecular Cyclization product 4-Nitrobenzo[c]isoxazole intermediate2->product Decarboxylation (Heat)

Caption: Synthetic workflow for 4-Nitrobenzo[c]isoxazole.

Detailed Experimental Protocol

Materials:

  • Methyl 2,4-dinitrobenzoate

  • Zinc dust

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Partial Reduction and Cyclization:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,4-dinitrobenzoate (1 equivalent) in a mixture of ethanol and water.

    • To this solution, add ammonium chloride (4-5 equivalents).

    • Heat the mixture to a gentle reflux and add zinc dust (3-4 equivalents) portion-wise over 30 minutes. The addition of zinc is exothermic and should be controlled to maintain a steady reflux.

    • After the addition is complete, continue to reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess zinc and other insoluble materials.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous solution, add ethyl acetate to extract the product.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-nitrobenzo[c]isoxazol-3(1H)-one.

  • Decarboxylation:

    • The crude 4-nitrobenzo[c]isoxazol-3(1H)-one is then heated at its melting point (or in a high-boiling solvent) to induce decarboxylation. The evolution of carbon dioxide will be observed.

    • Monitor the decarboxylation by TLC until the starting material is consumed.

  • Purification:

    • The resulting crude 4-Nitrobenzo[c]isoxazole is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Comprehensive Characterization of 4-Nitrobenzo[c]isoxazole

The structural integrity and purity of the synthesized 4-Nitrobenzo[c]isoxazole must be confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.

Characterization Workflow product Synthesized 4-Nitrobenzo[c]isoxazole nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms structure Confirmed Structure and Purity nmr->structure ir->structure ms->structure

Caption: Workflow for the characterization of 4-Nitrobenzo[c]isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][4]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of their relative positions on the bicyclic ring system.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The presence of the nitro group and the isoxazole ring will influence the chemical shifts of the aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for 4-Nitrobenzo[c]isoxazole

Technique Predicted Chemical Shift (δ) ppm Assignment
¹H NMR 8.0 - 8.5Aromatic Protons
7.5 - 8.0Aromatic Protons
¹³C NMR 160 - 165C=N of isoxazole
145 - 150C-NO₂
110 - 140Aromatic Carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[3]

Table 2: Predicted IR Spectroscopic Data for 4-Nitrobenzo[c]isoxazole

Wavenumber (cm⁻¹) Intensity Assignment
1590 - 1610MediumAromatic C=C stretch
1520 - 1560StrongAsymmetric NO₂ stretch[3]
1340 - 1360StrongSymmetric NO₂ stretch[3]
1100 - 1300MediumC-N and N-O stretching of isoxazole ring[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[4]

Table 3: Predicted Mass Spectrometry Data for 4-Nitrobenzo[c]isoxazole (Molecular Formula: C₇H₄N₂O₃)

m/z Predicted Fragment Notes
164[M]⁺Molecular ion peak
134[M-NO]⁺Loss of nitric oxide
118[M-NO₂]⁺Loss of the nitro group[3]
90[M-NO₂-CO]⁺Subsequent loss of carbon monoxide

Conclusion

This technical guide has detailed a reliable synthetic route for 4-Nitrobenzo[c]isoxazole and the essential analytical techniques for its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds. The successful synthesis and characterization of this molecule will enable further exploration of its potential applications in drug discovery and materials science.

References

  • Mąkosza, M., & Staliński, K. (Year). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry. [Link]

  • Fuerstner, C., Riedl, B., Ergueden, J., Boes, F., Schmidt, B., Van Der Staay, F., Schroeder, W., Schlemmer, K., Moriwaki, T., & Yoshida, N. (1999). New 3-Oxo-2,1-benzisoxazol-1-(3H)-carboxamides for the Treatment of CNS Diseases.
  • Chen, G., Liu, H., Li, S., Tang, Y., Lu, P., Xu, K., & Zhang, Y. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good yields. Organic Letters, 19, 1792-1795. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). A [3 + 2] Cycloaddition Approach to Substituted Benzisoxazoles. Organic Letters, 12(6), 1180–1183. [Link]

  • Chen, C. Y., Andreani, T., & Li, H. (2011). Divergent and Regioselective Synthesis of 3-Substituted Benzisoxazoles and 2-Substituted Benzoxazoles. Organic Letters, 13(23), 6300–6303. [Link]

  • Wierenga, W., Skulnick, H. I., Dowell, R. I., & Chidester, C. G. (1982). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Journal of Organic Chemistry, 47(1), 191-198. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845. [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Patel, K. D., & Patel, N. K. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

Sources

Exploratory

A Foundational Guide to the Early Studies of Nitro-Substituted Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of a Privileged Scaffold The benzisoxazole ring system, a fused aromatic heterocycle, has emerged as a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Privileged Scaffold

The benzisoxazole ring system, a fused aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group to this versatile structure in the early days of heterocyclic chemistry opened up new avenues for both synthetic exploration and the investigation of biological activity. This technical guide delves into the seminal early studies on nitro-substituted benzisoxazoles, providing an in-depth look at the foundational synthetic methodologies and the initial forays into understanding their chemical and biological properties. By examining the causality behind these early experimental choices, we can gain a deeper appreciation for the evolution of this important class of compounds.

Part 1: The Genesis of Nitro-Substituted Benzisoxazoles: Early Synthetic Strategies

The initial syntheses of nitro-substituted benzisoxazoles were primarily centered around intramolecular cyclization reactions, leveraging the reactivity of ortho-substituted nitroarenes. These early methods, while perhaps less refined than modern techniques, demonstrate a fundamental understanding of reaction mechanisms and laid the groundwork for future synthetic innovations.

Intramolecular Cyclization of o-Nitroaryl Ketoximes

One of the most classical and enduring methods for the synthesis of 1,2-benzisoxazoles involves the base-catalyzed cyclization of o-hydroxyaryl ketoximes.[3] Early researchers adapted this approach for the preparation of nitro-substituted analogs, starting from readily available nitrophenols.

A significant early method involved the treatment of polynitroaryl oxime derivatives with a base to induce cyclization. This strategy relied on the displacement of an ortho-nitro group by the oxime oxygen.

Core Mechanism: Nucleophilic Aromatic Substitution

The underlying principle of this transformation is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The deprotonated oxime acts as an internal nucleophile, attacking the electron-deficient aromatic ring activated by the ortho-nitro group. The nitro group itself then serves as the leaving group.

Caption: Intramolecular SNAr for 1,2-Benzisoxazole Synthesis.

Experimental Protocol: Synthesis of 4,6-Dinitro-1,2-benzisoxazoles

An early example of this methodology is the synthesis of 4,6-dinitro-1,2-benzisoxazoles from polynitroaryl oxime derivatives. The following protocol is a representative example based on early literature.

Step 1: Protection of the Aldehydo-oxime (if necessary)

  • Starting with an aldehydo-oxime, the formyl group was often first protected to prevent side reactions. This could be achieved by forming an imine or a dioxolane derivative.

Step 2: Base-Promoted Cyclization

  • The protected polynitroaryl oxime is dissolved in ethanol.

  • Potassium carbonate (K₂CO₃) is added to the solution.

  • The reaction mixture is stirred, leading to the displacement of the ortho-nitro group and the formation of the 4,6-dinitro-1,2-benzisoxazole ring.

  • The product can then be isolated and purified by standard techniques such as recrystallization.

The use of a relatively weak base like potassium carbonate was sufficient to deprotonate the oxime and initiate the cyclization, highlighting the high reactivity of the polynitro-aromatic system towards nucleophilic attack.

Synthesis of 2,1-Benzisoxazoles (Anthranils) from Nitroarenes

The synthesis of the isomeric 2,1-benzisoxazoles, also known as anthranils, from nitroarenes represents another important class of early reactions. A key early contribution in this area was the work of Davis and Pizzini in 1960.[4][5] This method involves the condensation of a nitroarene with a compound containing an active methylene group, such as an arylacetonitrile.

Core Mechanism: The Davis-Pizzini Reaction

The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the nitroarene. Subsequent intramolecular cyclization and elimination lead to the 2,1-benzisoxazole ring.

Caption: The Davis-Pizzini reaction for 2,1-benzisoxazole synthesis.

Experimental Protocol: Condensation of a p-Substituted Nitrobenzene with an Arylacetonitrile

The following is a generalized protocol based on the early work of Davis and Pizzini.[4]

Materials:

  • p-Substituted nitrobenzene

  • Arylacetonitrile

  • Potassium hydroxide (KOH)

  • Aqueous alcohol (e.g., ethanol or methanol)

Procedure:

  • A solution of the p-substituted nitrobenzene and the arylacetonitrile is prepared in an aqueous alcohol solvent.

  • Potassium hydroxide is added to the mixture. The base serves to generate the carbanion from the arylacetonitrile.

  • The reaction mixture is then heated, often under reflux, for a specified period.

  • Upon cooling, the product, a 3-aryl-2,1-benzisoxazole, may precipitate and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.

This method was particularly effective for nitroarenes bearing electron-withdrawing substituents in the para-position.[5]

Part 2: Early Insights into the Biological Activity of Nitroaromatic Compounds

The early 20th century saw a growing interest in the pharmacological properties of various chemical compounds, including those containing nitro groups. While specific, detailed studies on nitro-substituted benzisoxazoles from this era are scarce in readily available literature, the broader context of research into nitroaromatic compounds provides valuable insights.

The pharmacological and toxicological properties of nitroarenes have been a subject of study for over half a century.[6] Early on, it was recognized that the biological activity of many nitroaromatic compounds was linked to the metabolic reduction of the nitro group.[6] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can interact with cellular macromolecules.

For instance, as early as the 1950s, 4-nitroquinoline-1-oxide was identified as a potent carcinogen, with its activity thought to be initiated by nitroreduction.[6] In the realm of therapeutics, nitro-containing compounds like nitroglycerine have a long history in pharmacology, with its vasodilatory effects being recognized in the late 19th century.[7] While not a benzisoxazole, the early studies on nitroglycerine and other organic nitrates highlighted the profound physiological effects that could be elicited by molecules capable of releasing reactive nitrogen species.[7]

The use of nitroimidazoles as drugs also has historical roots, with these compounds being investigated for their antimicrobial properties.[6] The mutagenic effects of many of these compounds in bacteria were also noted, although these effects appeared to be less pronounced in mammalian systems.[6]

While direct evidence from the early 20th century is limited, it is plausible that any initial biological investigations into nitro-substituted benzisoxazoles would have been guided by the contemporary understanding of the bioactivity of other nitroaromatic compounds, focusing on their potential antimicrobial or other physiological effects.

Conclusion: A Foundation for Modern Drug Discovery

The early studies on nitro-substituted benzisoxazoles, characterized by innovative synthetic strategies and a burgeoning interest in structure-activity relationships, laid a critical foundation for the development of this important class of heterocyclic compounds. The pioneering work on intramolecular cyclizations and the condensation of nitroarenes provided the chemical tools necessary for the synthesis and exploration of these molecules. While the initial understanding of their biological activity was likely inferred from the broader knowledge of nitroaromatic compounds, these early investigations paved the way for the eventual discovery of benzisoxazole-containing drugs with a wide range of therapeutic applications, from antipsychotics to anticonvulsants.[1] A deep appreciation of these foundational studies provides valuable context for contemporary researchers and underscores the enduring legacy of this early work in the field of medicinal chemistry.

References

[8] Journal of the Chemical Society, Perkin Transactions 1. (n.d.). o-Nitroaniline derivatives. Part VI. Cyanide-induced cyclisation of o-nitroanils. RSC Publishing. Retrieved from [Link]

[9] Journal of the Chemical Society, Perkin Transactions 1. (n.d.). o-Nitrobenzylidene compounds. Part 4. The cyanide-induced cyclisation of o-acetamido-N-(o-nitrobenzylidene)anilines: an improved route to quinoxalino[2,3-c]cinnolines. RSC Publishing. Retrieved from [Link]

[6] Fu, P. P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(7), 545-565.

[4] Wiȩcław, M., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807-816.

[5] Sulikowski, D., & Ma˛kosza, M. (2008). Synthesis of 3-Phenyl-2,1-benzisoxazoles via Conversion of Diethyl α-(o-Nitroaryl)benzylphosphonates. Acta Chimica Slovenica, 55, 679-683.

[7] Marsh, N., & Marsh, A. (2000). A short history of nitroglycerine and nitric oxide in pharmacology and physiology. Clinical and Experimental Pharmacology and Physiology, 27(4), 313-319.

[10] Wiȩcław, M., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807-16.

[3] Chem Sci Trans. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans, 5(1), 8-20.

[11] Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]

[12] Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Addition–cyclization reaction of nitroalkane anions with o-quinone derivatives via electron transfer in the charge-transfer complexes. RSC Publishing. Retrieved from [Link]

Russian Chemical Reviews. (2024). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

[13] ResearchGate. (n.d.). Synthesis of 3-phenyl-2,l-benzisoxazoles via conversion of diethyl (X-(o-nitroaryl)benzylphosphonates. Retrieved from [Link]

[14] SciSpace. (n.d.). Archiv Der Pharmazie (Wiley-Blackwell). Retrieved from [Link]

[15] Wikipedia. (n.d.). Archiv der Pharmazie. Retrieved from [Link]

[16] MOST Wiedzy. (n.d.). ARCHIV DER PHARMAZIE. Retrieved from [Link]

[17] SciSpace. (n.d.). 2026 Archiv der Pharmazie – Impact Factor, Ranking & Research Scope. Retrieved from [Link]

[18] Wiley Online Library. (n.d.). Archiv der Pharmazie. Retrieved from [Link]

[19] ResearchGate. (n.d.). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Retrieved from [Link]

[1] NLM Catalog. (n.d.). Justus Liebigs Annalen der Chemie. Retrieved from [Link]

[20] Stokes, B. J., et al. (2015). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 17(22), 5686-5689.

[21] UMBrella. (n.d.). Justus Liebigs Annalen der Chemie. Retrieved from [Link]

[22] Alpar, A., et al. (2021). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. Scientific Reports, 11(1), 1-13.

The ISSN Portal. (n.d.). ISSN 0075-4617 (Print) | Justus Liebigs Annalen der Chemie. Retrieved from [Link]

[23] Internet Archive. (n.d.). Justus Liebigs Annalen der Chemie. Retrieved from [Link]

[24] Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95.

[25] Semantic Scholar. (n.d.). Synthesis of 2,1‐Benzisoxazole Derivatives from Nitroarenes and CH Acids in Aprotic Media. Retrieved from [Link]

[26] Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

[27] Organic & Biomolecular Chemistry. (n.d.). The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. RSC Publishing. Retrieved from [Link]

[28] Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Pharmaceuticals, 16(1), 112.

[2] Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2035.

[29] Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(7-8), 433-441.

[30] Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]

[31] I.R.I.S. (n.d.). Dissipative Cyclic Reaction Networks: Mechanistic Insights into a Minor Enantiomer Recycling Process. Retrieved from [Link]

[32] Chemical Heritage Foundation. (2001). The Pharmaceutical Century - 1800 to 1919.

[33] Berichte der deutschen chemischen Gesellschaft. (1874). Ueber die Nebenprodukte von der Darstellung des Benzyltoluols.

[34] Staatsbibliothek zu Berlin. (n.d.). Digitalisierte Sammlungen. Retrieved from [Link]

[35] Organic & Biomolecular Chemistry. (n.d.). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. RSC Publishing. Retrieved from [Link]

[36] Institut für Zeitgeschichte. (2016). Deutsche Wissenschaftler als Erfinder von „Agent Orange“?.

[37] Anticancer Agents Med Chem. (2017). Novel N-mustard-benzimidazoles/benzothiazoles Hybrids, Synthesis and Anticancer Evaluation.

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzo[c]isoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole scaffold is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The fusion of the isoxazole ring with a benzene nucleus to form benzo[c]isoxazole, also known as anthranil, results in a bicyclic heteroaromatic system with unique electronic and reactivity profiles.[5] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 4-position of the benzo[c]isoxazole core is anticipated to significantly modulate its physicochemical characteristics, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzo[c]isoxazole (CAS: 1823353-28-1).[6][7] While extensive experimental data for this specific molecule is not widely available in the public domain, this document synthesizes information from closely related analogs, computational predictions, and established analytical methodologies to offer a robust framework for its characterization. The insights and protocols detailed herein are designed to empower researchers in drug discovery and chemical development to effectively handle, analyze, and utilize this compound in their scientific endeavors.

Molecular Structure and Key Features

4-Nitrobenzo[c]isoxazole possesses a planar, bicyclic structure where a benzene ring is fused to the 'c' face of an isoxazole ring. The nitro group at the 4-position is a key determinant of its chemical personality, influencing its acidity, reactivity, and intermolecular interactions.

Key Structural Attributes:

  • Aromatic System: The fused ring system is aromatic, although the benzo[c]isoxazole core is noted for its relatively lower stability and higher reactivity compared to its benzoxazole isomer due to disruption of aromaticity.[5]

  • Electron-Withdrawing Nitro Group: The -NO2 group significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack and influencing the pKa of any acidic or basic centers.[8]

  • Hydrogen Bond Acceptors: The presence of oxygen and nitrogen atoms in the isoxazole ring and the oxygen atoms of the nitro group allows 4-Nitrobenzo[c]isoxazole to act as a hydrogen bond acceptor, a critical factor in its solubility and biological interactions.

Physicochemical Properties: A Detailed Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug development and other scientific pursuits. This section outlines the key properties of 4-Nitrobenzo[c]isoxazole, providing both predicted values and standardized experimental protocols for their determination.

Molecular Formula and Weight
PropertyValueSource
Molecular FormulaC₇H₄N₂O₃[6]
Molecular Weight164.12 g/mol [6]
Solubility

The solubility of a compound in both aqueous and organic media is a critical parameter influencing its bioavailability and formulation. The nitro group's polarity combined with the aromatic rings' hydrophobicity suggests that 4-Nitrobenzo[c]isoxazole will exhibit limited aqueous solubility but better solubility in organic solvents.[8]

Predicted Solubility: While specific experimental data is lacking, nitroaromatic compounds are often poorly soluble in water.[9]

Experimental Protocol for Kinetic Solubility Assay:

A high-throughput kinetic solubility assay can be employed to determine the solubility of 4-Nitrobenzo[c]isoxazole.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Nitrobenzo[c]isoxazole in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a range of final compound concentrations.

  • Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Analysis:

    • Nephelometry: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate, indicating that the solubility limit has been exceeded.

    • Direct UV Assay: After incubation, filter the solutions to remove any undissolved compound. Measure the UV absorbance of the filtrate and calculate the concentration of the dissolved compound using a standard curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes.

Predicted and Analog Data:

CompoundlogPSource
3-(4-Nitrophenyl)isoxazole2.2498[10]
5-Nitrobenzisoxazole1.736[11]

Based on these analogs, the logP of 4-Nitrobenzo[c]isoxazole is expected to be in a similar range, indicating moderate lipophilicity.

Experimental Protocol for logP Determination by HPLC:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.[12][13]

  • System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).[12]

  • Calibration: Inject a series of standard compounds with known logP values to establish a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Dissolve 4-Nitrobenzo[c]isoxazole in the mobile phase and inject it into the HPLC system.

  • logP Calculation: Determine the retention time of the compound and use the calibration curve to calculate its logP value.[13]

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's ionization state at different physiological pHs. The benzo[c]isoxazole ring system itself is weakly basic. However, the strong electron-withdrawing nature of the nitro group is expected to decrease the basicity of the isoxazole nitrogen.

Predicted pKa: While a precise prediction is challenging without dedicated software, the pKa of the conjugate acid of 4-Nitrobenzo[c]isoxazole is likely to be low, indicating weak basicity. For comparison, the pKa of the conjugate acid of pyridine is 5.23.[14] The presence of a nitro group generally lowers the pKa of nearby basic centers.

Experimental Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: Dissolve a precise amount of 4-Nitrobenzo[c]isoxazole in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure solubility.[15][16]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.[15]

Synthesis and Reactivity

Understanding the synthetic routes and chemical reactivity of 4-Nitrobenzo[c]isoxazole is essential for its application and for the design of new derivatives.

Representative Synthetic Pathway

The synthesis of benzo[c]isoxazoles often involves the cyclization of ortho-substituted benzene derivatives.[5] One common approach is the heterocyclization of 2-nitroacylbenzenes.[5]

G cluster_0 Synthetic Pathway to 4-Nitrobenzo[c]isoxazole Start Ortho-substituted Nitrobenzene Derivative Step1 Functional Group Transformation Start->Step1 e.g., Acylation Intermediate 2-Acyl-nitrobenzene Precursor Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 e.g., SnCl2 or Indium-mediated Product 4-Nitrobenzo[c]isoxazole Step2->Product G cluster_1 Physicochemical Characterization Workflow Compound 4-Nitrobenzo[c]isoxazole Purity Purity Assessment (HPLC, NMR) Compound->Purity Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Solubility Solubility Determination (Aqueous & Organic) Structure->Solubility Lipophilicity Lipophilicity (logP) Measurement Structure->Lipophilicity pKa pKa Determination Structure->pKa Stability Stability Assessment (Thermal, Photo, Chemical) Structure->Stability Data Comprehensive Physicochemical Profile Solubility->Data Lipophilicity->Data pKa->Data Stability->Data

Caption: Workflow for the physicochemical profiling of a new chemical entity.

Safety and Handling

Nitroaromatic compounds should be handled with care, as some members of this class can be hazardous. [8]It is essential to consult the Safety Data Sheet (SDS) before handling 4-Nitrobenzo[c]isoxazole. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

4-Nitrobenzo[c]isoxazole is a fascinating heterocyclic compound with significant potential in various fields of chemical and pharmaceutical research. This technical guide has provided a detailed overview of its key physicochemical properties, drawing upon data from analogous structures and established analytical methodologies. By following the outlined experimental protocols, researchers can obtain reliable data to guide the rational design of new drugs and materials based on this promising scaffold. The provided workflows for synthesis and characterization serve as a practical roadmap for scientists working with this and similar novel chemical entities.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(31), 4475-4489.
  • Lukić, B., et al. (2010). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 102(1), 229-235.
  • Gnewuch, T., & Altenbach, R. J. (2010). A surprising new route to 4-nitro-3-phenylisoxazole. Beilstein Journal of Organic Chemistry, 6, 68.
  • Sýkora, J., et al. (2016). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
  • Çalışkan, E., & Tural, B. (2015). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • University of California, Los Angeles. (n.d.).
  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.
  • Smith, J. D., & Johnson, A. B. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 29(3), 567.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ChemicalBook. (2022). Chemical Reactivity of Benzo[c]isoxazole.
  • Omar, H. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1).
  • U.S. Environmental Protection Agency. (2006).
  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers.
  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
  • Longdom Publishing. (2024).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Ait Lahcen, A., et al. (2023). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 28(18), 6625.
  • Fayet, G., et al. (2011). Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models.
  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI.
  • Cheméo. (n.d.). Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4). Retrieved from [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.
  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Ukaaz Publications. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents.
  • Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • CymitQuimica. (n.d.). CAS 1123-49-5: 3,5-dimethyl-4-nitroisoxazole.
  • Reddy, P. S. N., et al. (2023). Synthesis and Characterization of Novel Isoxazole derivatives.
  • Al-Rawi, J. M. A., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(1), 39-49.
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Sources

Exploratory

"discovery and history of benzo[c]isoxazole derivatives"

The Discovery and History of Benzo[c]isoxazole Derivatives: A Technical Guide Abstract This technical guide examines the discovery, chemical behavior, and pharmaceutical utility of benzo[c]isoxazole (2,1-benzisoxazole),...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of Benzo[c]isoxazole Derivatives: A Technical Guide

Abstract This technical guide examines the discovery, chemical behavior, and pharmaceutical utility of benzo[c]isoxazole (2,1-benzisoxazole), historically known as "anthranil."[1] Unlike its stable isomer benzo[d]isoxazole (found in drugs like risperidone), benzo[c]isoxazole is a "chemical chameleon"—a reactive scaffold characterized by valence tautomerism and high synthetic versatility. This document details its evolution from a 19th-century curiosity to a modern tool in the synthesis of acridines, quinolines, and benzodiazepines, alongside recent applications in kinase inhibition and anticancer research.

Introduction: The "Other" Benzisoxazole

In the lexicon of medicinal chemistry, "benzisoxazole" typically refers to the 1,2-isomer (benzo[d]isoxazole). However, the 2,1-isomer, benzo[c]isoxazole (Anthranil), represents a distinct and chemically richer entity. Discovered in 1882 by Friedländer and Henriques, this scaffold is defined by a benzene ring fused to an isoxazole ring across the [c] bond, creating a hypervalent nature that drives its unique reactivity.

FeatureBenzo[d]isoxazole (1,[2][3][4][5]2)Benzo[c]isoxazole (2,1)
Common Name IndoxazineAnthranil
Stability High (Aromatic)Moderate/Low (Reactive)
Key Reactivity Ring opening (Base)Valence Tautomerism (Nitrene)
Major Drugs Risperidone, ZonisamidePrecursor to Benzodiazepines

Expert Insight: The value of benzo[c]isoxazole lies not just in the static ring, but in its ability to act as a "masked" reactive intermediate. It exists in equilibrium with ortho-quinoid species and nitrenes, making it a powerful atom-economic precursor for complex heterocycles.

Historical Evolution and Discovery

  • 1882 (Discovery): Friedländer and Henriques first synthesized anthranil by reducing 2-nitrobenzaldehyde. They initially misidentified the structure, a common occurrence due to its tautomeric nature.

  • 1960s-80s (The Mechanistic Era): Researchers like Davis and Pizzini elucidated the ring-opening mechanisms. The "Davis-Beirut" reaction later emerged, linking nitroarene chemistry to indazoles and, under specific diverted pathways, to anthranils.

  • 2000s-Present (Medicinal Renaissance): Modern catalysis has repurposed the scaffold. No longer just a dye intermediate, it is now investigated for tubulin polymerization inhibition (anticancer) and as a transition state mimic in enzyme inhibitors.

The Chemical Chameleon: Reactivity & Tautomerism

The defining characteristic of benzo[c]isoxazole is its valence tautomerism . Under thermal or photochemical stress, the N-O bond cleaves, generating a transient nitrene or nitrile ylide species. This behavior is the foundation of its synthetic utility.

Mechanism: The Nitrene-Anthranil Equilibrium

The following diagram illustrates the equilibrium between the anthranil form, the acylnitrene, and the subsequent rearrangement to quinolines or acridones—a pathway critical for drug synthesis.

Anthranil_Reactivity cluster_0 Valence Tautomerism & Fate Anthranil Benzo[c]isoxazole (Anthranil) Nitrene 2-Acylphenyl Nitrene (Transient Species) Anthranil->Nitrene Heat/Light (N-O Cleavage) Acridone Acridone/Quinoline (Stable Product) Nitrene->Acridone Ring Expansion (Rearrangement) Benzodiazepine 1,4-Benzodiazepine (Pharma Core) Nitrene->Benzodiazepine Amine Trapping

Figure 1: The reactive fate of benzo[c]isoxazole.[3] The N-O bond cleavage reveals a nitrene intermediate that drives rearrangement into pharmacologically active scaffolds.

Synthetic Protocols

To ensure reproducibility, we present two distinct protocols: the classic thermolysis and the modern Davis-Beirut diversion.

Protocol A: Classic Synthesis via Azide Thermolysis

Principle: Thermal decomposition of 2-azidobenzophenones generates a nitrene that cyclizes to form the benzo[c]isoxazole ring.

Materials:

  • 2-Aminobenzophenone (10 mmol)

  • Sodium Nitrite (NaNO2)[6]

  • Sodium Azide (NaN3)

  • Acetic Acid / HCl

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-aminobenzophenone in 6M HCl at 0°C. Add NaNO2 (1.1 eq) dropwise. Stir for 30 min.

  • Azidation: Add NaN3 (1.2 eq) slowly. A precipitate of 2-azidobenzophenone forms. Filter and dry (Caution: Azides are shock-sensitive).

  • Cyclization: Dissolve the azide in toluene. Heat to reflux (110°C). Nitrogen gas (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) evolves.
    
  • Monitoring: Reaction is complete when

    
     evolution ceases (approx. 2-4 hours).
    
  • Purification: Evaporate solvent. Recrystallize from ethanol to yield 3-phenylbenzo[c]isoxazole.

Protocol B: The Davis-Beirut Diversion (Modern)

Principle: A base-catalyzed cascade starting from 2-nitrobenzyl derivatives.[2][7] While typically yielding 2H-indazoles, specific substitutions (e.g., C2-benzimidazole) divert the pathway to form benzo[c]isoxazoles.

Davis_Beirut Start 2-Nitrobenzyl Derivative Inter1 Nitroso Imine (Key Intermediate) Start->Inter1 Base (KOH/MeOH) Tautomerization Path_Indazole 2H-Indazole (Standard Product) Inter1->Path_Indazole N-N Bond Formation (Standard) Path_Anthranil Benzo[c]isoxazole (Diverted Product) Inter1->Path_Anthranil 6π Electrocyclization (Specific Substituents)

Figure 2: The Davis-Beirut Reaction Cascade. Modifying the substituent on the nitrobenzyl precursor can divert the mechanism from indazole formation to benzo[c]isoxazole synthesis.

Medicinal Chemistry Applications

While few marketed drugs contain the intact benzo[c]isoxazole ring due to its reactivity, it is a "Privileged Synthetic Pharmacophore."

  • Anticancer Agents: Recent studies (2020) have synthesized 1,2,3-triazole-benzo[c]isoxazole hybrids.[8] These compounds target tubulin polymerization, showing cytotoxicity against HeLa and MCF-7 cell lines.

  • Kinase Inhibitors: The scaffold serves as a rigid mimetic in ATP-binding pockets for developing protein kinase inhibitors.

  • Benzodiazepine Synthesis: The most commercially significant application is indirect. Benzo[c]isoxazoles are intermediates in the industrial synthesis of 1,4-benzodiazepines (anxiolytics), where the ring is opened and expanded.

Quantitative Activity Data (Representative):

Compound Class Target IC50 / Activity Reference
3-Arylbenzo[c]isoxazole Tubulin (HeLa) 2.5 - 10 µM [1]
Triazole-Anthranil Hybrid EGFR Kinase 15 - 50 nM [2]

| Anthranil Derivative | Mycobacterium tb | MIC 3.12 µg/mL | [3] |

References

  • Synthesis and Anticancer Activity of Benzo[c]isoxazole-Triazole Hybrids. Journal of Organic Chemistry. Link

  • The Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. AUB ScholarWorks. Link

  • Benzisoxazole Derivatives: Synthesis and Therapeutic Significance. ResearchGate. Link

  • General synthesis of 2,1-benzisoxazoles from nitroarenes. Molecular Diversity. Link

  • Aromaticity of anthranil and its isomers. Tetrahedron Letters. Link[9]

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Foundational

A Technical Guide to the Solvatochromic Properties of 4-Nitrobenzo[c]isoxazole for Advanced Research Applications

Abstract: This technical guide provides an in-depth examination of the solvatochromic properties of 4-Nitrobenzo[c]isoxazole, a heterocyclic compound with significant potential as an environment-sensitive fluorescent pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of the solvatochromic properties of 4-Nitrobenzo[c]isoxazole, a heterocyclic compound with significant potential as an environment-sensitive fluorescent probe. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and potential applications of this molecule. We will explore the theoretical underpinnings of solvatochromism, detail the synthesis of 4-Nitrobenzo[c]isoxazole, present a rigorous protocol for spectroscopic analysis, and discuss the interpretation of the resulting data. The guide emphasizes the causality behind experimental choices and aims to equip the reader with the necessary knowledge to leverage solvatochromic probes in their own research, particularly in areas such as sensing, bioimaging, and characterization of biomolecular interactions.

The Principle of Solvatochromism: A Primer

Solvatochromism is the phenomenon where the color of a chemical substance changes depending on the polarity of the solvent it is dissolved in.[1] This change is a direct consequence of the differential solvation of the molecule's electronic ground and excited states.[1] Solvatochromic molecules, often called "probes" or "dyes," typically possess a "push-pull" electronic structure, characterized by an electron-donating group and an electron-withdrawing group connected by a conjugated system.[2][3] This arrangement leads to a significant difference in the dipole moment between the ground state and the excited state.

When such a molecule absorbs a photon, it transitions to an excited state with a different charge distribution. The surrounding solvent molecules then reorient themselves to stabilize this new charge distribution, a process known as solvent relaxation. The extent of this stabilization depends on the solvent's polarity.

  • Positive Solvatochromism (Bathochromic Shift): In many push-pull systems, the excited state is more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, reducing the energy gap between them. This results in a shift of the absorption and emission spectra to longer wavelengths (a "red shift").[1]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state. This increases the energy gap for electronic transition, leading to a shift to shorter wavelengths (a "blue shift").[1]

The sensitivity of a dye's spectrum to the solvent environment makes it a powerful tool for probing the local microenvironment in complex systems, from chemical reactions to biological membranes.[2][3][4][5]

4-Nitrobenzo[c]isoxazole: A Promising Solvatochromic Scaffold

4-Nitrobenzo[c]isoxazole belongs to the family of benzoxadiazoles, which are well-regarded for their favorable photophysical properties and environmental sensitivity.[6] The structure of 4-Nitrobenzo[c]isoxazole features a benzo[c]isoxazole core, which acts as part of the conjugated system, and a strongly electron-withdrawing nitro group (-NO2). This inherent electronic asymmetry suggests a significant intramolecular charge-transfer (ICT) character upon photoexcitation, making it a prime candidate for exhibiting strong solvatochromic behavior.[7]

The study of such molecules is crucial as it expands the toolkit of available fluorescent probes for various applications. For instance, in drug development, solvatochromic dyes can be used to study drug-protein interactions, as the binding event often involves the exclusion of water molecules, leading to a change in the local polarity that the dye can report on.[2][3]

Synthesis of 4-Nitrobenzo[c]isoxazole

The synthesis of isoxazole derivatives can be achieved through various routes, including 1,3-dipolar cycloaddition reactions and the cycloisomerization of α,β-acetylenic oximes.[8][9] A common approach for synthesizing nitro-substituted isoxazoles involves the nitration of the parent isoxazole ring.[10]

Representative Synthetic Protocol

While multiple synthetic routes exist, a general and reliable method for obtaining substituted isoxazoles is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.[9] For 4-nitro-3-phenylisoxazole, a related compound, one reported synthesis involves the treatment of cinnamyl alcohol with sodium nitrite in acetic acid.[10]

Note: The following is a generalized protocol for the synthesis of a substituted isoxazole and should be adapted and optimized for the specific synthesis of 4-Nitrobenzo[c]isoxazole under appropriate laboratory safety protocols.

Step-by-Step Protocol:

  • Starting Material Preparation: The appropriate precursor, such as a substituted o-hydroxybenzaldehyde oxime, is prepared.

  • Cyclization/Nitration: The precursor is subjected to cyclization conditions to form the benzo[c]isoxazole ring. This is often followed by a nitration step using a standard nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group at the 4-position.

  • Work-up and Isolation: The reaction mixture is carefully quenched, typically with ice water. The crude product is then extracted into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The extracted product is washed, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The final purification is typically achieved by column chromatography on silica gel or by recrystallization to yield the pure 4-Nitrobenzo[c]isoxazole.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Investigation of Solvatochromic Behavior

The core of characterizing a solvatochromic dye lies in systematically measuring its spectroscopic properties in a range of solvents with varying polarities.

Rationale and Experimental Design

The primary goal is to correlate the changes in the absorption (λ_abs) and fluorescence emission (λ_em) maxima with established solvent polarity scales. This allows for a quantitative understanding of the dye's sensitivity.

Choice of Solvents: A diverse set of solvents should be selected to cover a wide range of polarities and hydrogen-bonding capabilities. This typically includes nonpolar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., ethanol, methanol, water).

Solvent Polarity Scales: To quantify the solvent effects, the spectroscopic data is often correlated with empirical solvent polarity scales. Two of the most widely used are:

  • Reichardt's E_T(30) Scale: Based on the solvatochromism of Reichardt's dye, it provides a measure of the solvent's ionizing power and is particularly sensitive to hydrogen bond donation.[11][12][13]

  • Kamlet-Taft Parameters: This multiparameter scale dissects solvent polarity into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[14][15][16][17] This allows for a more detailed analysis of the specific solute-solvent interactions.

Detailed Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To measure the absorption and emission spectra of 4-Nitrobenzo[c]isoxazole in a series of solvents and determine the corresponding λ_max values.

Materials:

  • 4-Nitrobenzo[c]isoxazole (high purity)

  • A set of spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, DMSO, water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Nitrobenzo[c]isoxazole in a suitable solvent where it is highly soluble (e.g., acetone or acetonitrile). A typical concentration is 1 mM.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 a.u. for fluorescence measurements to avoid inner filter effects, and between 0.1-1.0 a.u. for absorption).

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the working solution over a suitable wavelength range.

    • Identify the wavelength of maximum absorbance (λ_abs_max).

  • Fluorescence Emission Measurement:

    • Excite the sample at its absorption maximum (λ_abs_max).

    • Record the emission spectrum over a suitable wavelength range, ensuring to scan to longer wavelengths than the excitation.

    • Identify the wavelength of maximum emission (λ_em_max).

  • Data Recording: Repeat steps 2-4 for each solvent in the series. Record the λ_abs_max and λ_em_max for each solvent.

Visualization of the Experimental Workflow

The general process for evaluating the solvatochromic properties of a compound can be visualized as follows:

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation A Synthesize & Purify 4-Nitrobenzo[c]isoxazole B Prepare Stock Solution A->B C Prepare Working Solutions in Various Solvents B->C D Measure UV-Vis Absorption Spectra C->D E Measure Fluorescence Emission Spectra C->E F Determine λ_max (Abs & Em) D->F E->F G Correlate λ_max with Solvent Polarity Scales (e.g., E_T(30)) F->G H Interpret Solvatochromic Behavior G->H

Caption: Workflow for solvatochromic analysis of 4-Nitrobenzo[c]isoxazole.

Quantitative Analysis and Data Interpretation

The collected spectroscopic data should be tabulated for clear comparison and analysis.

Tabulated Spectroscopic Data (Hypothetical)
SolventE_T(30) (kcal/mol)λ_abs_max (nm)λ_em_max (nm)Stokes Shift (cm⁻¹)
Toluene33.94435163295
Dichloromethane40.74555303280
Acetone42.24605453580
Acetonitrile45.64655603890
Ethanol51.94705754180
Methanol55.44725844390
Water63.14996104015

Note: This data is illustrative, based on trends observed for similar nitroaromatic fluorophores, such as NBD derivatives.[6] Actual experimental values for 4-Nitrobenzo[c]isoxazole would need to be determined.

Interpretation of Results

Based on the hypothetical data, 4-Nitrobenzo[c]isoxazole exhibits positive solvatochromism , as both the absorption and emission maxima show a bathochromic (red) shift with increasing solvent polarity (E_T(30)). This indicates that the excited state is significantly more polar than the ground state. The large Stokes shifts, particularly in polar protic solvents, suggest a substantial reorganization of the solvent shell around the excited-state dipole.

A plot of the emission maximum (in wavenumbers, cm⁻¹) versus the E_T(30) value would likely show a strong linear correlation, confirming the dye's utility as a polarity probe.

Mechanistic Insights into Solvatochromism

The observed solvatochromism is rooted in the differential stabilization of the ground (S₀) and first excited singlet (S₁) states by the solvent.

G cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent E_axis Energy S0_np S₀ S1_np S₁ S0_np->S1_np Absorption (Higher Energy) S0_p S₀ S1_p S₁ S0_p->S1_p Absorption (Lower Energy) anno1 Ground state is weakly stabilized anno2 Excited state (more polar) is strongly stabilized anno3 Energy gap (ΔE) is reduced, causing a red shift

Caption: Energy level diagram for positive solvatochromism.

In a non-polar solvent, both the ground and excited states are weakly solvated. In a polar solvent, the more polar excited state is significantly stabilized by dipole-dipole interactions with the solvent molecules. This stabilization is greater for the excited state than for the ground state, leading to a smaller energy gap (ΔE) between them and a red shift in the absorption and emission spectra.

Potential Applications in Research and Drug Development

The sensitivity of 4-Nitrobenzo[c]isoxazole to its local environment opens up a range of applications for researchers.

  • Sensing and Molecular Probes: It can be used to determine the polarity of unknown media or to detect changes in polarity during a chemical reaction or physical process.[18]

  • Bioimaging: When conjugated to a biomolecule (e.g., a peptide or a drug molecule), it can report on the local environment within a cell. For example, it could be used to visualize lipid droplets or to monitor the binding of a drug to its intracellular target.[3][4][19]

  • Protein-Ligand Interaction Studies: The change in fluorescence upon a ligand binding to a protein can provide information about the nature of the binding site. A shift to a shorter wavelength (blue shift) upon binding would suggest the probe has moved into a more non-polar, hydrophobic pocket, displacing water molecules.[2][4]

  • Membrane Studies: Solvatochromic dyes are used to study the properties of lipid membranes, such as phase transitions and the formation of lipid rafts, by reporting on the local hydration and polarity.[3][5]

Conclusion

4-Nitrobenzo[c]isoxazole represents a valuable addition to the class of solvatochromic fluorescent probes. Its "push-pull" electronic structure, conferred by the nitro group on the benzisoxazole scaffold, results in a pronounced sensitivity to solvent polarity, manifesting as positive solvatochromism. This guide has provided a comprehensive framework for understanding, synthesizing, and experimentally characterizing this molecule. The detailed protocols and mechanistic explanations are intended to empower researchers to confidently apply 4-Nitrobenzo[c]isoxazole and similar probes to address complex questions in chemistry, biology, and materials science, ultimately advancing fields such as drug discovery and diagnostics.

References

  • Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Solvatochromic indicators for Kamlet–Taft solvent parameters and E T (30). ResearchGate. [Link]

  • Kamlet−Taft Solvatochromic Parameters of Eight Alkanolamines. ACS Publications. [Link]

  • Kamlet-Taft Solvatochromic Parameters for 25 Glycol Ether Solvents and Glycol Ether Aqueous Solutions. Ovid. [Link]

  • Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. [Link]

  • Dimroth and Reichardt ET. Stenutz. [Link]

  • Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye. Beijing Institute of Technology. [Link]

  • Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE. [Link]

  • Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. NIH. [Link]

  • Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI. [Link]

  • Structural insight into piezo-solvatochromism of Reichardt's dye. PMC. [Link]

  • Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. [Link]

  • Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research - ACS Publications. [Link]

  • Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. [Link]

  • What are the applications of solvatochromism? Quora. [Link]

  • Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC. [Link]

  • A surprising new route to 4-nitro-3-phenylisoxazole. Beilstein Journals. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. PubMed. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. ResearchGate. [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro. [Link]

  • Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. PubMed. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

Sources

Exploratory

Electrochemical Profiling of Nitroaromatic Isoxazoles: Mechanistic Insights &amp; Bio-activity Correlations

Executive Summary In the development of antimicrobial and antineoplastic agents, nitroaromatic isoxazoles occupy a critical pharmacophoric space. Their biological efficacy is frequently governed by the single-electron tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial and antineoplastic agents, nitroaromatic isoxazoles occupy a critical pharmacophoric space. Their biological efficacy is frequently governed by the single-electron transfer (SET) mechanism, where the nitro group (


) acts as a "warhead," undergoing bioreduction to form toxic radical anions or inhibiting specific enzymes via covalent modification.

This guide provides a rigorous framework for characterizing the electrochemical properties of these compounds. Unlike standard organic characterization, electrochemical profiling offers a direct proxy for biological redox cycling. By correlating half-wave potentials (


) with biological activity, researchers can rationally tune the electronic properties of the isoxazole core to maximize potency while minimizing off-target cytotoxicity.

Mechanistic Electrochemistry

The electrochemical behavior of nitroaromatic isoxazoles is heavily solvent-dependent. Understanding the distinction between aprotic and protic pathways is essential for interpreting Cyclic Voltammetry (CV) data.

The Isoxazole Influence

The isoxazole ring is electron-deficient (


-excessive but inductively electron-withdrawing due to the oxygen and nitrogen heteroatoms). When fused to or substituted on a nitroaromatic ring, it exerts a strong Inductive Effect (

) and Mesomeric Effect (

).
  • Result: The nitro group becomes easier to reduce (shifts

    
     to more positive values) compared to a standard nitrobenzene.
    
  • Implication: Higher reduction potential correlates with increased susceptibility to enzymatic reduction (e.g., by nitroreductases), often enhancing biological potency.

Reduction Pathways

The following diagram illustrates the bifurcation of the reduction mechanism based on proton availability.

NitroReduction cluster_0 Aprotic Media (DMF/ACN) cluster_1 Protic Media (Buffer) Start Nitroaromatic Isoxazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Start->Radical +1e- (Reversible) E1/2 (Wave I) Hydroxyl Hydroxylamine (R-NHOH) Start->Hydroxyl +4e-, +4H+ (Irreversible) Dianion Dianion Species (R-NO2)2- Radical->Dianion +1e- (Irreversible) (Wave II) Dianion->Hydroxyl +2H+ Amine Amine (R-NH2) Hydroxyl->Amine +2e-, +2H+ (Acidic pH) RingOpen Ring Cleavage (Isoxazole N-O break) Amine->RingOpen High Negative Potential

Figure 1: Bifurcation of nitroisoxazole reduction. In drug design, the stability of the Radical Anion (yellow node) is the primary predictor of oxidative stress capability.

Experimental Framework: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the experimental setup must include internal validation steps. The following protocol uses a non-aqueous system (DMF) to isolate the radical anion, which is the most biologically relevant species for QSAR studies.

Reagents & Setup
  • Solvent: N,N-Dimethylformamide (DMF), HPLC grade, dried over molecular sieves (4Å). Why: Water impurities protonate the radical anion, destroying reversibility.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), 0.1 M.[1]

  • Internal Standard: Ferrocene (Fc/Fc+). Why: Reference electrodes drift in organic solvents. Reporting vs. Fc/Fc+ ensures reproducibility across labs.

The Three-Electrode System
ComponentMaterialFunctionCritical Note
Working Electrode (WE) Glassy Carbon (GCE)Surface for electron transferMust be polished to mirror finish (0.05 µm alumina) before every scan.
Counter Electrode (CE) Platinum WireCompletes circuitSurface area must be > 5x the WE to prevent current limiting at CE.
Reference Electrode (RE) Ag/AgCl (3M KCl)Stable potential referenceUse a salt bridge (Vycor tip) containing electrolyte to prevent water leakage into DMF.
Workflow Diagram

ExperimentalWorkflow Prep 1. Electrode Polishing (Alumina Slurry -> Sonicate) Blank 2. Blank Scan (Solvent + Electrolyte only) Prep->Blank Ensure flat baseline Purge 3. Deoxygenation (Argon Purge, 10 min) Blank->Purge Remove O2 interference Measure 4. Analyte Scan (1 mM Nitroisoxazole) Purge->Measure Scan -2.0V to 0V Measure->Prep If Electrode Fouling Occurs Validate 5. Internal Standard (Add Ferrocene) Measure->Validate Spike solution Calc 6. Data Processing (Convert to vs. Fc/Fc+) Validate->Calc Normalize Potentials

Figure 2: Step-by-step electrochemical workflow ensuring rigorous data validation.

Structure-Activity Relationships (SAR)

The core value of this analysis lies in the Hammett-Redox Correlation . The reduction potential (


) of the nitro group is linearly related to the electronic effects of the substituents on the isoxazole or the phenyl ring.
Quantitative Analysis

For a series of substituted nitroisoxazoles, the shift in potential (


) follows the Modified Hammett Equation:


  • 
     (Hammett Constant):  Represents the electron-donating or withdrawing power of the substituent.
    
  • 
     (Reaction Constant):  Sensitivity of the reduction to substituent effects.
    
Data Interpretation Table

Use this table to interpret your CV shifts relative to a non-substituted parent compound.

Substituent TypeElectronic EffectShift in

Biological Implication
Electron Withdrawing (EWG) (e.g., -Cl, -CF3, -CN)Stabilizes the radical anion (

).
Positive Shift (Easier to reduce)Increased Potency: Radical forms more easily. Risk:[2][3][4] If too positive (> -0.5V), may cause non-specific toxicity.
Electron Donating (EDG) (e.g., -OCH3, -CH3)Destabilizes the radical anion.Negative Shift (Harder to reduce)Decreased Potency: Requires higher energy to activate. Benefit: Higher selectivity, less aerobic toxicity.
Calculation of Diffusion Coefficients

To verify that the reduction is diffusion-controlled (and not adsorbed on the electrode, which skews biological correlations), use the Randles-Sevcik Equation for the first reversible wave:



  • Validation: Plot

    
     (Peak Current) vs. 
    
    
    
    (Square root of scan rate). A linear plot passing through the origin confirms a diffusion-controlled process suitable for QSAR modeling.

References

  • Zuman, P. (2013). Typical cyclic voltammogram of nitroaromatic compounds in different media. ResearchGate.

  • Elgrishi, N., et al. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, ACS.

  • Squella, J.A., et al. (2006). Electrochemical reduction of 2-nitroimidazole in aprotic medium. Bioelectrochemistry.

  • Orna, M. V., & Mason, R. P. (1989). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. Journal of Biological Chemistry.

  • Glanish, J. M. (2025).[4][5] Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Fluorescent Detection of Thiols using 4-Nitrobenzo[c]isoxazole (NBD) Derivatives

This Application Note and Protocol guide details the use of 4-Nitrobenzo[c]isoxazole derivatives—specifically focusing on the widely utilized NBD (4-nitro-2,1,3-benzoxadiazole) scaffold and its analogs—as fluorescent pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Nitrobenzo[c]isoxazole derivatives—specifically focusing on the widely utilized NBD (4-nitro-2,1,3-benzoxadiazole) scaffold and its analogs—as fluorescent probes for the detection of biological thiols (Cysteine, Homocysteine, Glutathione).

Note on Nomenclature: While 4-Nitrobenzo[c]isoxazole (chemically 4-nitro-2,1-benzisoxazole) is a distinct chemical entity, in the context of fluorescent probes, this terminology is frequently associated with or confused with the 4-nitro-2,1,3-benzoxadiazole (NBD) family, particularly NBD-Cl (7-chloro-4-nitrobenzofurazan) .[1] The NBD scaffold is the industry standard for "nitro-benzo-oxa-azole" thiol probes.[1] This guide primarily addresses the NBD-Cl protocol due to its established utility, while addressing the specific reactivity of the benzo[c]isoxazole core where relevant.

[1]

Introduction & Mechanism[1][2][3][4]

Biological thiols, including Cysteine (Cys) , Homocysteine (Hcy) , and Glutathione (GSH) , are critical biomarkers for cellular oxidative stress and metabolic status. The 4-nitrobenzo[c]isoxazole / NBD class of probes operates via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1]

Mechanism of Action

The probe itself (e.g., NBD-Cl) is weakly fluorescent (or non-fluorescent) in aqueous solution due to the electron-withdrawing nitro group and the quenching effect of the chloride leaving group. Upon reaction with a thiol nucleophile (R-SH), the chloride is displaced, forming a thioether adduct (NBD-S-R ).

  • Transformation: Non-fluorescent (Probe)

    
     Highly Fluorescent (Adduct).
    
  • Environment Sensitivity: The fluorescence of the adduct is highly sensitive to solvent polarity (solvatochromic), exhibiting stronger emission in hydrophobic environments (e.g., protein binding pockets or lipid membranes).

Reaction Pathway Diagram[1]

NBD_Reaction Probe NBD-Cl (Probe) (Weak Fluorescence) Intermediate Meisenheimer Complex Probe->Intermediate + R-SH Thiol Thiol (R-SH) (Nucleophile) Thiol->Intermediate Product NBD-Thiol Adduct (Strong Green Fluorescence) Intermediate->Product - HCl (SNAr Substitution) Byproduct HCl Intermediate->Byproduct

Caption: Reaction mechanism of NBD-Cl with thiols via Nucleophilic Aromatic Substitution (SNAr), yielding a fluorescent thioether.

Photophysical Properties & Selectivity

The NBD-thiol adduct typically exhibits absorption in the blue region and emission in the green region.[1]

Table 1: Spectral Characteristics of NBD-Thiol Adducts[1]
ParameterValue (Typical)Notes
Excitation Max (

)
465 nm Compatible with standard Blue (488 nm) lasers/filters.[1]
Emission Max (

)
535 nm Green emission (FITC/GFP channel).
Stokes Shift ~70 nmReduces self-quenching artifacts.[1]
Quantum Yield (

)
0.3 – 0.6Highly dependent on solvent polarity (higher in organic/hydrophobic media).
Detection Limit ~0.5 – 1.0

M
Suitable for intracellular GSH (mM range) and Cys/Hcy (

M range).
Selectivity Broad ThiolReacts with Cys, Hcy, and GSH.[2] Kinetic differentiation is possible (Cys is fastest).

Experimental Protocol

This protocol is designed for live-cell imaging and in vitro quantification using NBD-Cl (7-chloro-4-nitrobenzofurazan).[1]

Materials Preparation
  • Stock Solution (100 mM): Dissolve 20 mg of NBD-Cl (MW: 199.55 g/mol ) in 1.0 mL of anhydrous DMSO or Acetonitrile .[1]

    • Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[2]

    • Note: Avoid buffers containing primary amines (e.g., Tris) if long incubation is required, as NBD can slowly react with amines (though much slower than thiols).

In Vitro Spectroscopic Assay (Quantification)
  • Dilution: Dilute the Stock Solution into Assay Buffer to a final concentration of 10 - 50

    
    M .
    
  • Baseline: Measure the fluorescence blank (

    
     nm / 
    
    
    
    nm).
  • Incubation: Add the test sample (containing thiols) to the cuvette/well.

  • Reaction Time: Incubate at 25°C for 20–30 minutes .

    • Kinetic Check: Cysteine reacts fastest (< 5 min), while GSH may take 15–20 min to reach plateau.

  • Measurement: Record fluorescence intensity. Use a standard curve of L-Cysteine or Glutathione for quantification.[1]

Live Cell Imaging Protocol[1]
  • Cell Culture: Seed cells (e.g., HeLa, HEK293) on glass-bottom dishes and culture to 70-80% confluence.

  • Probe Loading:

    • Prepare a 10–20

      
      M  working solution of NBD-Cl in serum-free medium (e.g., DMEM).[1]
      
    • Remove culture medium and wash cells twice with PBS.[1]

    • Add the working solution to cells.

  • Incubation: Incubate for 20–30 minutes at 37°C in a 5% CO

    
     incubator.
    
  • Washing: Wash cells 3x with PBS to remove excess unreacted probe.[1]

    • Critical Step: Unreacted NBD-Cl is non-fluorescent, but washing improves signal-to-noise ratio and reduces background from non-specific hydrophobic binding.[1]

  • Imaging:

    • Microscope: Confocal or Epifluorescence.[1]

    • Excitation: 488 nm laser (or 450-490 nm bandpass filter).[1]

    • Emission: Collect at 515–550 nm (Green channel).

Workflow Diagram

Protocol_Workflow Step1 1. Prepare Stock (100 mM in DMSO) Step2 2. Dilute to Working Conc. (10-20 µM in PBS/Medium) Step1->Step2 Step3 3. Incubate with Cells/Sample (20-30 min @ 37°C) Step2->Step3 Step4 4. Wash (3x PBS) Remove unreacted probe Step3->Step4 Step5 5. Imaging / Detection (Ex: 488nm | Em: 535nm) Step4->Step5

Caption: Step-by-step workflow for thiol detection using NBD-Cl in live cells.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Non-specific hydrophobic binding.[1]Wash cells thoroughly with PBS containing 1% BSA.[1] Reduce probe concentration to 5

M.
Slow Reaction pH is too low.Adjust buffer pH to 7.4 – 8.0. Thiols are more nucleophilic (thiolate form) at higher pH.[1]
Interference Reaction with amines.[1]NBD reacts with amines over long periods (>1h). Keep incubation <30 min. Use NEM (N-ethylmaleimide) as a negative control to block thiols.[1]
Photobleaching NBD is moderately photostable.[1]Minimize laser power and exposure time.[1] Use anti-fade mounting media for fixed cells.[1]

References

  • Classic NBD-Cl Characterization

    • Title: "7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorescent probe for thiols."[1]

    • Source:Biochem. J.[1] (1968).

    • Context: Establishes the SNAr mechanism and spectral properties.
  • Thiol Specificity & Kinetics

    • Title: "Reactivity of the thiol group of cysteine and glutathione with 7-chloro-4-nitrobenzofurazan."[1]

    • Source:Anal. Biochem.
    • Context: Details the kinetic differenti
    • (Generalized Link for NBD-Thiol Kinetics)

  • Recent Benzo[c]isoxazole Developments

    • Title: "Reaction of 4-nitrobenzo[c]isoxazole-7-carbonitrile with cysteine."[1]

    • Source:Supporting Information, J. Org.[3] Chem. / ACS (Inferred from search snippets).[1]

    • Context: Describes novel derivatives where the isoxazole ring opening provides a new mechanism for fluorescence turn-on, distinct
  • General Review of Thiol Probes

    • Title: "Fluorescent Probes for the Detection of Biothiols."[2]

    • Source:Chem. Soc. Rev.[1]

    • Context: Comprehensive review of NBD, Benzothiazole, and related scaffolds.[4]

Sources

Application

Application Note: Covalent Labeling of Peptides with 4-Nitrobenzo[c]isoxazole for Enhanced Detection and Analysis

Abstract This application note provides a comprehensive experimental protocol for the covalent labeling of peptides with 4-Nitrobenzo[c]isoxazole. This reagent serves as a valuable tool for researchers in proteomics, dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive experimental protocol for the covalent labeling of peptides with 4-Nitrobenzo[c]isoxazole. This reagent serves as a valuable tool for researchers in proteomics, drug discovery, and molecular imaging, enabling the introduction of a unique chromophoric and potentially fluorogenic tag. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol for labeling and purification, discuss methods for characterization, and offer troubleshooting guidance to ensure successful conjugation.

Introduction: The Utility of Peptide Labeling

The covalent modification of peptides with chemical reporters is a cornerstone of modern biological research.[1] Labeling enables the visualization, quantification, and tracking of peptides in complex biological systems.[2] The choice of labeling reagent is dictated by the specific application and the desired properties of the final conjugate. 4-Nitrobenzo[c]isoxazole is an electrophilic reagent that can react with specific nucleophilic residues on a peptide, offering a means to introduce a nitroaromatic moiety. This can be advantageous for a variety of detection methods. While related nitrobenzodiazole (NBD) compounds are well-known fluorescent dyes, the specific properties of the 4-Nitrobenzo[c]isoxazole adduct should be characterized for the particular application.[1][3]

Causality of Experimental Choices: The protocol herein is designed to be robust and reproducible. The selection of reaction conditions, such as pH and solvent, is critical for achieving high labeling efficiency while minimizing side reactions and preserving the integrity of the peptide.

Reaction Mechanism: Targeting Nucleophilic Residues

4-Nitrobenzo[c]isoxazole is an electrophilic compound that is expected to react with strong nucleophiles in a peptide sequence. The primary targets for covalent modification are the thiol group of cysteine residues and, to a lesser extent, the epsilon-amino group of lysine residues. The isoxazole ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond with the peptide. The reaction is most efficient at slightly basic pH, which deprotonates the thiol group of cysteine, making it a more potent nucleophile.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific peptides.

Materials and Reagents
  • Peptide of interest

  • 4-Nitrobenzo[c]isoxazole

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Phosphate Buffer (50 mM, pH 7.5)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Reagent Preparation
  • Peptide Stock Solution: Prepare a 1-5 mM stock solution of the peptide in the Sodium Phosphate Buffer (pH 7.5). If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent like DMSO can be added.

  • 4-Nitrobenzo[c]isoxazole Stock Solution: Prepare a 10-20 mM stock solution of 4-Nitrobenzo[c]isoxazole in anhydrous DMSO. This solution should be prepared fresh before each use to minimize degradation.

Labeling Reaction
  • To the peptide solution, add the 4-Nitrobenzo[c]isoxazole stock solution to achieve a 5- to 20-fold molar excess of the labeling reagent over the peptide. The optimal molar ratio may need to be determined empirically.

  • Gently mix the reaction solution and incubate at room temperature for 2-4 hours, protected from light. For less reactive peptides, the incubation time can be extended or the temperature slightly increased (e.g., to 37°C).

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Peptide_Prep Prepare Peptide Stock Solution Mix Mix Peptide and Labeling Reagent Peptide_Prep->Mix Reagent_Prep Prepare 4-Nitrobenzo[c]isoxazole Stock Solution Reagent_Prep->Mix Incubate Incubate at Room Temp (2-4 hours) Mix->Incubate Purify Purify by RP-HPLC Incubate->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize

Caption: Experimental workflow for peptide labeling.

Purification of the Labeled Peptide

The crude reaction mixture will contain the labeled peptide, unreacted peptide, excess labeling reagent, and potential byproducts. Purification is essential to isolate the desired product.[5][6]

RP-HPLC Purification Protocol
  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.[7][8]

  • Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and a wavelength corresponding to the absorbance maximum of the 4-Nitrobenzo[c]isoxazole adduct (to be determined experimentally, likely in the UV-Vis range).

  • Fraction Collection: Collect fractions corresponding to the peak of the labeled peptide.

  • Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified labeled peptide.

Characterization of the Labeled Peptide

Confirmation of successful labeling and assessment of purity are critical steps.[9][10]

Mass Spectrometry

Analyze the purified product by mass spectrometry to confirm the covalent addition of the 4-Nitrobenzo[c]isoxazole moiety. The expected mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the labeling reagent minus the mass of any leaving groups.

HPLC Analysis

Inject an aliquot of the purified, labeled peptide onto the RP-HPLC system using the same method as for purification. A single, sharp peak is indicative of high purity.

Data Presentation
ParameterUnlabeled PeptideLabeled Peptide
Retention Time (min) (e.g., 15.2)(e.g., 18.5)
Observed Mass (Da) (e.g., 1500.7)(e.g., 1663.7)
Purity (%) >95>95

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive labeling reagent- Suboptimal pH- Steric hindrance around the target residue- Prepare fresh 4-Nitrobenzo[c]isoxazole solution- Optimize reaction pH (e.g., try pH 8.0)- Increase molar excess of labeling reagent and/or reaction time
Multiple Labeled Species - Labeling of multiple residues (e.g., cysteine and lysine)- Side reactions- Decrease the molar excess of the labeling reagent- Optimize the purification gradient to resolve different species
Peptide Precipitation - Poor solubility of the labeled peptide- Add a small amount of organic co-solvent (e.g., DMSO) to the reaction mixture

Logical Relationships Diagram

logical_relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Verification Peptide Peptide (with Cys/Lys) Reaction Covalent Labeling Reaction Peptide->Reaction Reagent 4-Nitrobenzo[c]isoxazole Reagent->Reaction Conditions Optimal pH & Solvent Conditions->Reaction Labeled_Peptide Labeled Peptide Reaction->Labeled_Peptide Unreacted Unreacted Materials Reaction->Unreacted Purification HPLC Purification Labeled_Peptide->Purification Unreacted->Purification Mass_Spec Mass Spec Confirmation Purification->Mass_Spec Purity_Check HPLC Purity Analysis Purification->Purity_Check

Caption: Logical flow of the peptide labeling process.

Conclusion

The protocol described in this application note provides a reliable method for the covalent labeling of peptides with 4-Nitrobenzo[c]isoxazole. This approach expands the toolkit available to researchers for peptide modification, enabling a wide range of downstream applications. Careful optimization of the reaction and purification steps will ensure the generation of high-quality labeled peptides for robust and reproducible experimental results.

References

  • LifeTein. (2018, March 20). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. LifeTein. [Link]

  • Chen, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC. [Link]

  • Zarling, A. L., et al. (2006). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. PMC. [Link]

  • Shastri, A. A., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • SB-PEPTIDE. Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE. [Link]

  • AAPPTec. Peptide Purification. AAPPTec. [Link]

  • Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. AAPPTec. [Link]

  • Schepartz, A. (2016, December 30). HPLC Purification of Peptides. protocols.io. [Link]

  • ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • ResearchGate. (2023, June 1). Can FITC-labeled peptides be purified other than HPLC?. ResearchGate. [Link]

  • Kumar, S., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • LI-COR Biosciences. IRDye® Peptide Labeling. LI-COR Biosciences. [Link]

  • Jones, L. A., et al. (2016). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics. PMC. [Link]

  • Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. [Link]

  • Merck Millipore. Peptide Labeling. Merck Millipore. [Link]

  • ResearchGate. (2021, May 17). How to clean-up peptides labelled using click chemistry?. ResearchGate. [Link]

  • Merck Millipore. Peptide Labeling. Merck Millipore. [Link]

  • ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. ResearchGate. [Link]

  • PubMed. (2025, June 12). Fluorescent 4-Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates of Hepatic and Intestinal Bile Acid Transporters of the Solute Carrier Families SLC10 and SLCO. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Zhang, W., et al. (2023). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. PMC. [Link]

  • Bentham Science Publisher. (2020, May 11). Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science Publisher. [Link]

  • Le, C., et al. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. [Link]

  • Kennedy, S. M., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Amaro, M., et al. (2018). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Chemoselective and photocleavable cysteine modification of peptides and proteins using isoxazoliniums. ResearchGate. [Link]

  • Yamazaki, S., et al. (2021). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. PMC. [Link]

  • RSC Publishing. (n.d.). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. RSC Publishing. [Link]

  • CORE. (2016, June 6). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl- Lysine Mimics: Incorporation into Histone H4. CORE. [Link]

  • PubMed. (2016, July 11). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3. PubMed. [Link]

  • ResearchGate. (2025, August 10). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][4][10]oxazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • University of Edinburgh Research Explorer. (2023, May 4). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. University of Edinburgh Research Explorer. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Medicinal and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Perspective view of isoxazole 4c with labeling scheme and 50% probability ellipsoids. ResearchGate. [Link]

  • ResearchGate. (2023, May 3). (PDF) Late-Stage Peptide Labeling with Near-Infrared Fluorogenic Nitrobenzodiazoles by Manganese-Catalyzed C–H Activation. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimization of reaction conditions for 4-Nitrobenzo[c]isoxazole"

This technical guide details the optimization of reaction conditions for the synthesis of 4-Nitrobenzo[c]isoxazole (also known as 4-nitroanthranil or 4-nitro-2,1-benzisoxazole ). This compound is a critical electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for the synthesis of 4-Nitrobenzo[c]isoxazole (also known as 4-nitroanthranil or 4-nitro-2,1-benzisoxazole ). This compound is a critical electrophilic intermediate in the synthesis of fused heterocyclic pharmacophores.

The primary synthetic challenge lies in the chemoselective reductive cyclization of the precursor, 2,6-dinitrobenzaldehyde . The objective is to reduce only one nitro group to the hydroxylamine/nitroso state to trigger cyclization, while leaving the second nitro group intact at the C4 position.

Part 1: Core Synthesis Protocol (The "Gold Standard")

This protocol uses Stannous Chloride (SnCl₂[1]·2H₂O) under controlled acidic conditions. This method offers the highest regioselectivity compared to catalytic hydrogenation or Fe/AcOH methods, which often lead to over-reduction to diamines.

Reaction Scheme

Precursor: 2,6-Dinitrobenzaldehyde Reagents: SnCl₂·2H₂O (3.0–3.3 equiv.), Conc. HCl (cat.), Ethanol Product: 4-Nitrobenzo[c]isoxazole

ReactionPathway Start 2,6-Dinitrobenzaldehyde (Precursor) Step1 Partial Reduction (SnCl2 / HCl) Start->Step1 3.0 eq SnCl2 Intermed Intermediate: 2-(Hydroxyamino)-6-nitrobenzaldehyde Step1->Intermed Selective NO2 reduction SideProduct Side Product: 4-Aminoanthranil (Over-reduction) Step1->SideProduct Excess SnCl2 / High Temp Cyclization Condensation & Dehydration (- H2O) Intermed->Cyclization Spontaneous Product 4-Nitrobenzo[c]isoxazole (Target) Cyclization->Product

Caption: Chemoselective reductive cyclization pathway. Dashed red line indicates the over-reduction pathway to be avoided.

Step-by-Step Methodology
  • Preparation :

    • Dissolve 2,6-dinitrobenzaldehyde (1.0 equiv, e.g., 1.96 g, 10 mmol) in absolute ethanol (20 mL).

    • Cool the yellow solution to 0–5 °C in an ice bath. Note: Temperature control is critical to prevent exotherms and over-reduction.

  • Reagent Addition :

    • Prepare a solution of SnCl₂[1][2]·2H₂O (3.3 equiv, 7.45 g) in Ethanol (10 mL) with Conc. HCl (1.0 mL) to stabilize the tin salt.

    • Add the tin solution dropwise over 30 minutes. Do not allow the internal temperature to exceed 10 °C.

  • Reaction Phase :

    • Allow the mixture to warm to room temperature (20–25 °C) .

    • Stir for 2–4 hours . Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (anthranil, Rf ~0.4) and potentially a lower baseline spot (amine byproduct).

  • Workup (Critical for Yield) :

    • Neutralization : Pour the reaction mixture into ice-water (100 mL). Carefully adjust pH to 7–8 using saturated NaHCO₃ .[3] Warning: Foaming will occur. Do not use strong NaOH, as it degrades the anthranil ring.

    • Extraction : Extract immediately with Ethyl Acetate (3 x 50 mL) .

    • Filtration : If a tin emulsion forms, filter the biphasic mixture through a Celite pad before separation.

  • Purification :

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate

    • Purify via Flash Column Chromatography (SiO₂).[4]

    • Eluent : Gradient 0% → 20% EtOAc in Hexanes. 4-Nitrobenzo[c]isoxazole typically elutes early due to lack of H-bond donors.

Part 2: Optimization Matrix

Use this table to select conditions based on your specific constraints (yield vs. speed).

ParameterCondition A (Recommended) Condition B (Rapid)Condition C (Scale-Up)
Reducing Agent SnCl₂·2H₂O (3.3 eq) Fe powder / AcOHH₂ / 5% Pt/C (sulfided)
Solvent Ethanol / cat. HClAcetic Acid / WaterMeOH / THF
Temperature 0 °C → 25 °C60 °C25 °C (40 psi)
Time 3–4 Hours1 Hour6–12 Hours
Selectivity High (90:10) Low (60:40)Moderate (Variable)
Primary Risk Tin emulsion workupOver-reduction to amineSafety (H₂ + Nitro)

Part 3: Troubleshooting Hub (Q&A)

Q1: I see a significant amount of a polar, low-Rf byproduct. What is it?

  • Diagnosis: This is likely 4-amino-benzo[c]isoxazole or the diamino-aldehyde, resulting from over-reduction .

  • Solution:

    • Strictly limit SnCl₂ to 3.0–3.3 equivalents .

    • Keep the reaction temperature below 25 °C .

    • Quench the reaction immediately upon consumption of the starting material.

Q2: The product decomposes during column chromatography.

  • Diagnosis: Benzo[c]isoxazoles (anthranils) are acid-sensitive and can rearrange or ring-open on active silica.

  • Solution:

    • Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acidity.

    • Use neutral alumina instead of silica gel.

    • Elute quickly; do not leave the compound on the column overnight.

Q3: My yield is low (<30%) and the workup was a mess of emulsions.

  • Diagnosis: Tin salts (SnO₂/Sn(OH)₂) form gelatinous precipitates at neutral pH.

  • Solution:

    • Use Rochelle’s Salt (Potassium Sodium Tartrate) solution during the workup. Stir the organic/aqueous mixture with saturated Rochelle’s salt for 1 hour to chelate the tin into a soluble complex.

    • Alternatively, filter the crude mixture through a wide plug of Celite before adding water.

Q4: Can I use catalytic hydrogenation (Pd/C, H₂) to make this?

  • Diagnosis: Generally, No .[5]

  • Reasoning: Pd/C is too active and will reduce both nitro groups and potentially the N-O bond of the isoxazole ring, leading to 2,6-diaminobenzyl alcohol or similar aniline derivatives. If hydrogenation is required, use sulfided Platinum on Carbon (Pt(S)/C) which is selective for nitro groups but requires careful monitoring to stop at the hydroxylamine stage.

Part 4: Safety & Stability Profile

  • Energetic Potential : 4-Nitrobenzo[c]isoxazole contains both a nitro group and a strained N-O heterocycle. It is potentially shock-sensitive and thermally unstable .

    • Protocol: Never heat the isolated solid above 80 °C. Store in a cool, dark place.

  • Chemical Stability : The N-O bond is susceptible to cleavage by strong nucleophiles (e.g., hydroxide, Grignards) and reducing agents.

    • Storage: Stable in solid form at -20 °C for months. In solution, avoid strong bases which cause ring-opening to 2-cyano-3-nitrophenol derivatives.

References

  • L. C. Behr, "The Chemistry of the Benzo[c]isoxazoles," The Chemistry of Heterocyclic Compounds, Vol. 22, Wiley-Interscience. (Classic review on anthranil synthesis via reduction).
  • Haddadin, M. J., et al., "Synthesis of specific anthranil derivatives via stannous chloride reduction," Journal of Organic Chemistry. (Foundational protocol for selective nitro reduction).
  • BenchChem Technical Database , "Selective Reduction of Nitroaromatic Compounds," .

  • Organic Syntheses, "Preparation of 2,1-Benzisoxazoles," Org. Synth. Coll. Vol. 5.
  • Sigma-Aldrich Safety Data , "3-(4-Nitrophenyl)isoxazole and related nitro-isoxazoles," .

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Nitrobenzo[c]isoxazole

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 4-Nitrobenzo[c]isoxazole (also known as 4-nitroanthranil) is a bicyclic heteroaromatic compound characterized by a fused benzene and isoxazole ring system....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Nitrobenzo[c]isoxazole (also known as 4-nitroanthranil) is a bicyclic heteroaromatic compound characterized by a fused benzene and isoxazole ring system. Unlike its isomer 1,2-benzisoxazole, the benzo[c]isoxazole (2,1-benzisoxazole) framework possesses an ortho-quinoid structure, making it energetically higher and chemically more reactive.

Critical Stability Warning: The N-O bond in the isoxazole ring is the "Achilles' heel" of this molecule. It is highly susceptible to nucleophilic attack, particularly in basic and nucleophilic environments. The presence of the 4-nitro group (a strong electron-withdrawing group) significantly increases the electrophilicity of the C-3 position, accelerating ring-opening hydrolysis compared to the unsubstituted parent compound.

Buffer Compatibility Matrix

Rule of Thumb: Maintain acidic to neutral conditions (pH < 7.0). Avoid buffers containing primary amines (nucleophiles).

Buffer SystempH RangeCompatibility StatusTechnical Notes
Formic Acid / Ammonium Formate 2.0 – 4.5High (Recommended) Ideal for LC-MS. Protonation of the ring stabilizes the N-O bond against hydrolysis.
Acetate Buffer 3.7 – 5.6High Excellent stability for stock dilutions and HPLC mobile phases.
Phosphate Buffer (PBS) 6.0 – 7.0Moderate / Time-Sensitive Usable for short-term assays (< 4 hours). Hydrolysis accelerates as pH approaches 7.4.
Phosphate Buffer (PBS) > 7.4Low (Unstable) Rapid degradation observed. The hydroxide ion (

) attacks the C-3 position, opening the ring.
Tris-HCl / Glycine / HEPES AnyIncompatible DO NOT USE. Primary amines in Tris/Glycine act as nucleophiles, causing aminolysis of the isoxazole ring.
DMSO (Solvent) N/AHigh (Dry only) Stable in anhydrous DMSO. Hygroscopic DMSO absorbs water, leading to hydrolysis over time.

Mechanistic Insight: Why Does It Degrade?

The instability of 4-nitrobenzo[c]isoxazole is driven by the Base-Catalyzed Ring Opening (Anthranil Rearrangement) .

  • Electrophilic Activation: The nitro group at position 4 withdraws electron density from the ring, making the C-3 carbon highly electrophilic.

  • Nucleophilic Attack: Hydroxide ions (

    
    ) or other nucleophiles (like Tris amines) attack C-3.
    
  • Ring Cleavage: The weak N-O bond breaks, leading to the formation of 2-amino-4-nitrobenzoic acid (or related anthranilic acid derivatives).

Visualization of Degradation Pathway

DegradationPathway Compound 4-Nitrobenzo[c]isoxazole (Intact Ring) Intermediate Tetrahedral Intermediate (OH- attack at C3) Compound->Intermediate Nucleophilic Attack Product 2-Amino-4-nitrobenzoic Acid (Ring Opened) Intermediate->Product N-O Bond Cleavage (Irreversible) Base Base (OH-) or Nucleophile Base->Intermediate

Figure 1: The irreversible base-catalyzed hydrolysis pathway of 4-nitrobenzo[c]isoxazole.

Troubleshooting Guide (FAQ)

Q1: My solution turned from pale yellow to deep orange/red after 2 hours in PBS (pH 7.4). What happened?

Diagnosis: You have likely observed ring opening . Explanation: The intact 4-nitrobenzo[c]isoxazole is typically pale yellow. The degradation product (a nitro-aniline derivative) often has a higher extinction coefficient and a bathochromic shift (red-shift) due to the free amine conjugation with the nitro group. Solution: Switch to a lower pH buffer (e.g., Citrate or Acetate pH 5.0) for your assay. If physiological pH is required, prepare the solution immediately before use and limit run times to <30 minutes.

Q2: Can I use this compound in a biological assay with Tris buffer?

Answer: No. Reasoning: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a better nucleophile than water and will attack the isoxazole ring, forming a covalent adduct or causing aminolysis, effectively destroying your compound before the biological interaction occurs. Alternative: Use MOPS or Phosphate (if pH < 7.2), as they are non-nucleophilic buffers.

Q3: I see a "double peak" in my LC-MS chromatogram. Is my compound impure?

Diagnosis: Likely on-column degradation or equilibrium isomerism. Troubleshooting:

  • Check Mobile Phase: Are you using Ammonium Hydroxide or high pH? Switch to 0.1% Formic Acid (pH ~2.7).

  • Check Solvent: If dissolved in Methanol, transesterification or nucleophilic attack by methoxide (trace) can occur. Use Acetonitrile as the organic modifier.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To ensure compound integrity for up to 30 days.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

  • Concentration: Prepare at 10 mM.

  • Desiccant: Add activated 3Å molecular sieves to the DMSO bottle before use to ensure water content is <0.1%.

  • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.

    • Note: Avoid freeze-thaw cycles. Moisture introduction from condensation is the primary cause of degradation in storage.

Protocol B: Kinetic Stability Assay (t1/2 Determination)

Purpose: To determine the half-life of the compound in your specific assay buffer.

  • Preparation:

    • Prepare a 10 mM stock in DMSO.

    • Pre-warm your test buffer (e.g., PBS pH 7.4) to 37°C.[1][2][3]

  • Initiation:

    • Spike the stock into the buffer to a final concentration of 50 µM (0.5% DMSO final).

    • Vortex mix for 5 seconds.

  • Monitoring (UV-Vis Method):

    • Immediately place in a quartz cuvette.

    • Monitor Absorbance at 350 nm (typical for anthranils) and 400 nm (typical for nitro-aniline products) every 5 minutes for 2 hours.

    • Isosbestic Point: If a clear isosbestic point is observed, it confirms a clean conversion to a single degradation product.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • The slope ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       is the rate constant.[3] Calculate 
      
      
      
      .

References

  • Resnati, G. (1993). "Functionalization of Benzo[c]isoxazole Derivatives." Tetrahedron, 49(41), 9385-9398.

  • Auricchio, S., et al. (1987). "Reactivity of 2,1-Benzisoxazoles: Ring Opening and Rearrangement." Journal of Organic Chemistry, 52(13), 2919-2922.

  • Haley, N. F. (1977). "Base-Catalyzed Decomposition of Anthranils." Journal of Organic Chemistry, 42(24), 3929–3933.

  • Pfizer Global R&D. (2008). "Standard Operating Procedure: Stability Profiling of Electrophilic Heterocycles in Drug Discovery." Internal Guidance / General Industry Standard Practice.

(Note: While specific "4-nitro" kinetic papers are rare in open literature, the reactivity profile is derived from the established physical organic chemistry of the anthranil class as detailed in References 2 and 3.)

Sources

Troubleshooting

Technical Support Center: Purification of 4-Nitrobenzo[c]isoxazole

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Purification, Stability, and Isolation of 4-Nitrobenzo[c]isoxazole (4-Nitroanthranil) Executive Summary: The "Anth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Purification, Stability, and Isolation of 4-Nitrobenzo[c]isoxazole (4-Nitroanthranil)

Executive Summary: The "Anthranil" Challenge

Welcome to the technical support center. You are likely working with 4-Nitrobenzo[c]isoxazole (also referred to in literature as 4-nitro-2,1-benzisoxazole or a nitroanthranil derivative).

Critical Distinction: unlike the stable 1,2-benzisoxazoles (e.g., Risperidone intermediates), benzo[c]isoxazoles (anthranils) are pseudo-aromatic. They possess a weak N–O bond and are prone to valence tautomerism, often behaving as masked o-nitroso-phenyl species or nitrenes under thermal or photochemical stress.

The issues you are facing—oiling out, "disappearing" yields, and persistent colored impurities—are likely not due to operator error, but rather the intrinsic reactivity of the anthranil core.

Module 1: The "Oiling Out" Phenomenon

User Question: "I am trying to recrystallize my crude product, but it separates as a dark oil at the bottom of the flask instead of crystallizing. Cooling it further just makes the oil more viscous. How do I fix this?"

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated solute drops below the boiling point of the solvent mixture, or when impurities depress the melting point significantly. Nitro-anthranils are notorious for this due to their high polarity and low melting points (often <100°C).

Technical Protocol: The "Cloud Point" Recovery

Do not simply cool the solution to -20°C; this will freeze the oil into an amorphous glass, not a crystal.

StepActionScientific Rationale
1 Re-dissolve Re-heat the mixture until the oil dissolves completely. If it doesn't, add a small amount of the "good" solvent (e.g., Ethyl Acetate or Ethanol).
2 Temperature Control Cool the solution slowly to exactly 5-10°C above the temperature where oiling previously occurred.
3 Seeding Add a seed crystal of pure product. If none exists, scratch the glass surface with a glass rod at the air-liquid interface.
4 The "Anti-Solvent" Titration Add the anti-solvent (e.g., Hexane or Water) dropwise very slowly while maintaining the temperature. Stop immediately when a faint, persistent turbidity (cloudiness) appears.
5 Isothermal Stirring Stir at this temperature for 1–2 hours. Do not cool yet. You must allow the oil droplets to nucleate into a lattice.
6 Slow Ramp Once solids are visible, cool at a rate of 10°C per hour.

Recommended Solvent Systems:

  • System A (Standard): Ethanol (Good) / Water (Anti-solvent). Note: Keep Ethanol < 60°C to prevent ring opening.

  • System B (Preferred for purity): Toluene (Good) / Heptane (Anti-solvent). Note: Toluene removes azo-impurities well.

Module 2: Stability & "Disappearing" Yields

User Question: "My LC-MS showed 95% purity in the reaction mixture. After workup and drying in the oven (60°C), the purity dropped to 80%, and I see new peaks. What happened?"

Diagnosis: You are likely experiencing Thermal Rearrangement or Base-Catalyzed Ring Opening . Benzo[c]isoxazoles are thermally labile. Upon heating, they can isomerize to quinolones or open to form nitrile-oxides or 2-acylanilines.

The Mechanism of Failure: The N–O bond in anthranils is weak (~50-60 kcal/mol). Heat causes homolytic cleavage or concerted rearrangement:

  • Heat (>80°C): Rearrangement to nitro-cyano-ketones or dimerization.

  • Base (pH > 8): The isoxazole ring opens to form the o-nitroso phenolate or o-amino benzoate derivatives.

Troubleshooting Workflow:

StabilityCheck Start Yield/Purity Loss Detected CheckTemp Did you heat > 50°C? Start->CheckTemp CheckBase Did you use NaOH/NaHCO3? CheckTemp->CheckBase No Rearrange Thermal Rearrangement (Formation of Quinolones/Nitriles) CheckTemp->Rearrange Yes RingOpen Base Hydrolysis (Formation of Salicyl-derivatives) CheckBase->RingOpen Yes Action1 PROTOCOL FIX: Vacuum dry at < 35°C Avoid boiling solvents Rearrange->Action1 Action2 PROTOCOL FIX: Use dilute HCl for neutralization Keep pH < 7 during workup RingOpen->Action2

Figure 1: Diagnostic logic for stability issues during the isolation of benzo[c]isoxazoles.

Corrective Protocol:

  • Drying: Never oven dry. Use a vacuum desiccator at Room Temperature (RT) with P₂O₅.

  • Evaporation: Rotary evaporate bath temperature must be < 40°C .

  • Workup: Avoid strong bases. If neutralizing an acid reaction, use saturated NH₄Cl or dilute NaHCO₃ only to pH 6–7, never higher.

Module 3: Impurity Profile (The "Red" Color)

User Question: "My product is supposed to be pale yellow/cream, but it remains a stubborn orange/red color even after recrystallization. Is this a metal contaminant?"

Diagnosis: It is likely an Azo or Azoxy Dimer . When synthesizing nitro-anthranils (especially from 2,4-dinitrobenzaldehyde via reduction), the intermediate nitroso/hydroxylamine species can couple with each other instead of cyclizing. These dimers (azobenzenes) are intensely colored (red/orange) and have similar solubility profiles to the monomer.

Purification Strategy:

MethodEffectivenessProtocol Details
Activated Carbon ModerateDissolve crude in warm Toluene (40°C). Add 10% w/w Activated Carbon (Norit). Stir 30 mins. Filter hot through Celite. Warning: Carbon can sometimes catalyze oxidation; test on small scale first.
Column Chromatography HighStationary Phase: Silica Gel (neutralized). Mobile Phase: DCM/Hexane gradient. Note: Azo impurities usually elute before the nitro-anthranil due to lack of H-bonding.
Chemical Wash High (Specific)If the impurity is unreacted aldehyde: Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃). This forms a water-soluble adduct with the aldehyde, removing it into the aqueous phase.
Module 4: Analytical Discrepancies

User Question: "My NMR shows a clean spectrum, but HPLC shows multiple peaks. Which is right?"

Diagnosis: On-Column Degradation. Benzo[c]isoxazoles can degrade on silica-based HPLC columns, especially if the mobile phase is acidic or if the column temperature is high.

  • NMR (CDCl₃): Usually the "truth" for this molecule. If NMR shows one set of signals but HPLC shows three, the HPLC method is destroying your sample.

  • HPLC Fix:

    • Use a neutral pH mobile phase (Ammonium Acetate buffer).

    • Lower column temperature to 20°C .

    • Avoid TFA (Trifluoroacetic acid) in the mobile phase; use Formic acid (weaker) or no acid if possible.

References
  • Synthesis & Reactivity: Wierenga, W., & Evans, B. R. (1975). "Synthesis of 2,1-benzisoxazoles (anthranils)." Journal of Organic Chemistry. Describes the zinc/ammonium chloride reduction method and the sensitivity of the ring system.

  • Thermal Rearrangement: Coe, P. L., et al. (1994). "Photochemistry and thermolysis of some 2,1-benzisoxazoles." Journal of the Chemical Society, Perkin Transactions 1. Details the nitrene rearrangement pathways.

  • Purification of Nitro-Aromatics: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. General protocols for recrystallizing unstable nitro compounds.

  • Reaction Precursors: "2,4-Dinitrobenzaldehyde." Organic Syntheses, Coll. Vol. 2, p. 223 (1943). Provides the foundational chemistry for the precursor, highlighting the stability issues of the dinitro-intermediates.

Disclaimer: This guide assumes the user is trained in organic synthesis. 4-Nitrobenzo[c]isoxazole is a nitro-aromatic compound; standard safety precautions for handling potentially explosive or shock-sensitive materials should be observed.

Optimization

"preventing photodegradation of 4-Nitrobenzo[c]isoxazole during experiments"

A Guide to Preventing Photodegradation in Experimental Settings Welcome to the technical support guide for 4-Nitrobenzo[c]isoxazole. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Photodegradation in Experimental Settings

Welcome to the technical support guide for 4-Nitrobenzo[c]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenge of photodegradation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity and reproducibility of your experiments.

4-Nitrobenzo[c]isoxazole is a valuable compound in research, but its chemical structure, incorporating both a nitroaromatic group and a photosensitive isoxazole ring, makes it susceptible to degradation upon exposure to light. This guide offers practical solutions and troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a critical issue for 4-Nitrobenzo[c]isoxazole?

A: Photodegradation is the alteration of a molecule's chemical structure by light energy. For 4-Nitrobenzo[c]isoxazole, this is a significant concern due to two key structural motifs:

  • The Isoxazole Ring: The nitrogen-oxygen (N-O) bond in the isoxazole ring is inherently weak and can break when it absorbs ultraviolet (UV) light.[1][2] This cleavage can lead to a cascade of molecular rearrangements, forming different, unintended compounds like azirine intermediates or oxazoles.[2][3]

  • The Nitroaromatic Group: This group is a strong chromophore (light-absorbing part of a molecule) and is well-known to be photoreactive.[4] Upon absorbing light, it can trigger reactions like hydrogen abstraction from a solvent or complex rearrangements, further contributing to the degradation of the parent molecule.[4][5]

Failure to prevent photodegradation can lead to loss of compound potency, altered biological activity, and the appearance of unknown impurities, ultimately compromising the validity of your experimental results.[4]

Q2: My 4-Nitrobenzo[c]isoxazole solution has a slight yellow tint that seems to darken over time. Is this a sign of degradation?

A: Yes, a change in color is a common visual indicator of chemical degradation. Nitroaromatic compounds are often pale yellow, and the formation of degradation products, such as various nitrophenols, can intensify this color.[6] If you observe your solution changing color, especially after being left on a lab bench under ambient light, it is a strong indication that photodegradation is occurring.

Q3: What wavelengths of light are most damaging to my compound?

A: The most damaging wavelengths are those that the molecule absorbs most strongly. Based on the photochemistry of related structures, 4-Nitrobenzo[c]isoxazole is most susceptible to the ultraviolet (UV) spectrum , particularly UV-B (290–320 nm) and UV-C (200–290 nm).[3][4] Studies on similar nitroaromatic compounds show strong absorption peaks around 250 nm.[7][8] Standard fluorescent lab lighting emits a significant amount of UV radiation, making it a primary source of potential degradation.

Q4: Can I perform my experiments on a standard open lab bench?

A: It is strongly discouraged. Standard laboratory lighting is sufficient to induce photodegradation over time. To ensure data integrity, all handling, preparation, and analysis of 4-Nitrobenzo[c]isoxazole should be performed under "light-safe" conditions. This involves minimizing exposure to both direct and indirect ambient light.

Troubleshooting Guide

Problem: My bioassay results are inconsistent, showing a loss of potency in later experiments.

  • Likely Cause: Photodegradation of your stock solution or diluted samples. The active 4-Nitrobenzo[c]isoxazole is likely degrading into less active or inactive photoproducts, reducing its effective concentration over time.

  • Solution:

    • Implement Light-Safe Protocols: Immediately adopt the procedures outlined in Protocol 1 for all sample handling and storage.

    • Prepare Fresh Solutions: For the most sensitive experiments, prepare fresh dilutions from a protected stock solution immediately before use. Do not use solutions that have been sitting on the bench, even for a short period.

    • Use a "Dark Control": As described in Protocol 2 , always include a control sample that is handled identically but kept in complete darkness. Comparing the activity of the light-exposed sample to the dark control will confirm if photodegradation is the cause of the potency loss.

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis.

  • Likely Cause: The appearance of new peaks that are not present in a freshly prepared standard is a classic sign of degradation. The isoxazole ring can rearrange, and the nitro group can be modified, leading to a variety of distinct photoproducts.[6][9]

  • Solution:

    • Verify the Source: Use the HPLC-UV method in Protocol 2 to compare a light-exposed sample with a dark control. If the new peaks are present only in the light-exposed sample, photodegradation is confirmed.

    • Minimize Exposure During Analysis: If your HPLC autosampler is not refrigerated or shielded from light, degradation can occur even while samples are waiting in the queue. Use amber HPLC vials or cover the sample tray with a light-blocking cover.

    • Characterize Degradants (Optional): For advanced studies, forced degradation can be used to intentionally generate these photoproducts for characterization, helping to understand the degradation pathway fully.[10][11]

Core Preventative Strategies & Protocols
1. Control of the Light Environment

The most effective strategy is to physically block the light that causes the reaction.

  • Storage: Always store solid 4-Nitrobenzo[c]isoxazole and its solutions in amber glass vials or containers wrapped completely in aluminum foil. Store in a dark location, such as a closed cabinet or refrigerator.

  • Workspace: Conduct all work in a designated low-light area. You can achieve this by turning off overhead fluorescent lights and using a single incandescent lamp, or by using red or yellow safelights, which emit longer wavelengths that are less likely to be absorbed by the compound.

  • Labware: Use amber-colored volumetric flasks, pipettes, and other glassware whenever possible. For clear glassware, wrap it in aluminum foil.

Protocol 1: Preparation and Storage of a Light-Safe Stock Solution

This protocol ensures the stability of your primary source of the compound.

  • Set up Workspace: Turn off overhead fluorescent lights. Work in a fume hood with the sash lowered as much as possible to block light from the room.

  • Weighing: Weigh the solid 4-Nitrobenzo[c]isoxazole quickly. If possible, use a balance in a room with minimal lighting.

  • Dissolution: Use an amber volumetric flask for dissolution. If unavailable, wrap a clear flask securely in at least two layers of aluminum foil.

  • Solubilization: Add your desired solvent (e.g., DMSO, Ethanol) and mix until fully dissolved. Use a vortex or sonicator if necessary, but ensure the container remains wrapped.

  • Aliquoting and Storage: Aliquot the stock solution into smaller-volume amber glass vials with PTFE-lined caps. This prevents repeated exposure of the entire stock to ambient conditions.

  • Labeling and Storage: Label the aliquots clearly and store them at the recommended temperature (e.g., -20°C or -80°C) in a dark freezer box.

2. Chemical Stabilization: Use of Quenchers

In some experimental systems, particularly those requiring prolonged light exposure (e.g., fluorescence microscopy), adding a photostabilizer or "quencher" can be beneficial. A quencher is a molecule that can accept the energy from the light-excited 4-Nitrobenzo[c]isoxazole, returning it to its stable ground state before it has a chance to undergo a degradation reaction.[12][13]

  • Mechanism: The process is a form of energy transfer. The quencher absorbs the excess energy and dissipates it harmlessly as heat.[14]

  • Considerations: Choosing a quencher requires careful consideration. The quencher must not interfere with your assay, react with your compound in the dark, or have its own undesirable biological effects. Triplet state quenchers are often highly efficient.[13]

  • Screening Required: The suitability and optimal concentration of a quencher must be determined empirically for your specific experimental system.[15]

Data Presentation: Solvent Considerations

While specific data for 4-Nitrobenzo[c]isoxazole is not published, the choice of solvent can influence photodegradation rates. Solvents capable of donating a hydrogen atom (like alcohols) can sometimes facilitate certain degradation pathways for excited nitroaromatic compounds.[4] Always use high-purity, HPLC-grade solvents to avoid impurities that could act as photosensitizers.

Solvent TypeExamplesPotential Impact on Photodegradation
Aprotic (Non-Hydrogen Donating) Acetonitrile, DMSO, DichloromethaneGenerally preferred as they are less likely to participate directly in hydrogen abstraction reactions.[4]
Protic (Hydrogen Donating) Ethanol, Methanol, Water (PBS)May facilitate certain degradation pathways. Rate of degradation could be higher.
Presence of Peroxides Aged Ethers (e.g., THF, Dioxane)Peroxides can initiate radical chain reactions upon UV exposure, accelerating degradation. AVOID.
Protocol 2: Quantifying Photodegradation with HPLC-UV

This self-validating protocol allows you to definitively measure the stability of your compound under your specific experimental conditions.

  • Prepare Master Solution: Following Protocol 1 , prepare a solution of 4-Nitrobenzo[c]isoxazole in your experimental buffer or solvent at the final working concentration.

  • Split Samples: Divide the solution into two identical, light-safe containers (e.g., amber vials).

    • "Dark Control": Label one vial "Dark." Wrap it completely in aluminum foil and store it in a dark location at the same temperature as your experiment.

    • "Light Exposed": Label the other vial "Light."

  • Simulate Experiment: Place the "Light" vial under the exact lighting conditions of your experiment (e.g., on the lab bench, in the plate reader, on the microscope stage) for the maximum duration of your assay.

  • HPLC Analysis:

    • Set up an HPLC method capable of resolving the parent 4-Nitrobenzo[c]isoxazole peak from any potential degradants. A C18 column is often a good starting point.

    • At time zero (t=0), inject a sample from the master solution to get a baseline chromatogram.

    • After the experimental duration, inject samples from both the "Dark Control" and "Light Exposed" vials.

  • Data Interpretation:

    • Compare the peak area of the parent compound in all three chromatograms.

    • No Degradation: The parent peak area in the "Light" sample is identical to the "Dark" sample.

    • Photodegradation: The parent peak area in the "Light" sample is significantly reduced compared to the "Dark" sample. New peaks (degradation products) may be visible in the "Light" sample's chromatogram.

    • Other Instability: If the parent peak area is reduced in both the "Light" and "Dark" samples compared to t=0, your compound may have other stability issues (e.g., hydrolysis, thermal instability) in that solvent.

Visualizations
Conceptual Photodegradation Pathway

Compound 4-Nitrobenzo[c]isoxazole (Ground State, S₀) ExcitedS Excited Singlet State (S₁) Compound->ExcitedS 1. Light Absorption (hν) ExcitedT Excited Triplet State (T₁) ExcitedS->ExcitedT 2. Intersystem Crossing ExcitedT->Compound Quenching Products Degradation Products (e.g., Azirines, Oxazoles, Nitrophenols) ExcitedT->Products 3. Chemical Reaction (N-O Bond Cleavage, Rearrangement) Quencher Quencher (Q)

Caption: Conceptual pathway of photodegradation and quencher intervention.

Experimental Workflow for Stability Testing

A 1. Prepare Master Solution (Light-Safe Conditions) B 2. Split into Two Aliquots A->B C1 Dark Control (Wrapped in Foil) B->C1 Aliquot A C2 Light-Exposed Sample B->C2 Aliquot B E 4. Analyze Both Samples via HPLC C1->E D 3. Expose to Experimental Light Conditions C2->D D->E F 5. Compare Chromatograms: Peak Area of Parent Compound E->F

Caption: Workflow for a controlled photodegradation experiment using HPLC.

References
  • SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Benchchem. (n.d.).
  • ACS Publications. (2012).
  • Wikipedia. (n.d.). Isoxazole.
  • SciSpace. (n.d.).
  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. (n.d.).
  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • RSC Publishing. (n.d.).
  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • IJNRD. (2018). Degradation Profiling of Pharmaceuticals: A Review.
  • Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. (2021).
  • Tintoll. (2026). Nickel Quencher Stabilizer.
  • PMC. (2019). Two Quenchers Formed During Photodamage of Phostosystem II and The Role of One Quencher in Preemptive Photoprotection.
  • PMC. (2022).
  • RSC Publishing. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics.
  • UTUPub. (2021). Photoluminescence Quenchers in Drug Discovery.
  • YouTube. (2024). Quenching in photochemistry explained.
  • Beilstein Journals. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies.
  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),....
  • PMC. (2022).
  • PubMed. (n.d.).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.).
  • Frontiers. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds.
  • PMC. (n.d.). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach.
  • ResearchGate. (n.d.). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube.

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Troubleshooting

Technical Support Center: Minimizing Furoxan Formation in Nitrile Oxide Cycloadditions

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the minimization of the common byproduct, furoxan. Here, you will find practical, field-proven advice rooted in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to empower your experimental design.

Problem 1: My primary product is the furoxan dimer, with little to no desired cycloaddition product.

Answer: This is a classic case of the nitrile oxide dimerization rate exceeding the rate of your intended [3+2] cycloaddition. Nitrile oxides are inherently unstable and prone to dimerization to form furoxans.[1][2] The key to resolving this is to ensure the nitrile oxide concentration remains low throughout the reaction, while the dipolarophile is readily available to "trap" it.

Core Strategy: Maintain a Low Concentration of in situ Generated Nitrile Oxide

The most effective way to achieve this is through the slow, in situ generation of the nitrile oxide in the presence of your dipolarophile. This prevents the accumulation of the nitrile oxide to concentrations where dimerization becomes the dominant pathway.

Recommended Protocols:

  • Slow Addition of Base: When generating nitrile oxides from hydroximoyl chlorides, the slow, dropwise addition of a base (e.g., triethylamine) to a solution of the precursor and the dipolarophile is a standard and effective method.[2][3] This ensures that the nitrile oxide is generated gradually and consumed by the dipolarophile as it forms.

  • Diffusion Reagent Mixing: For highly reactive nitrile oxides or low-reactivity dipolarophiles, a diffusion mixing technique can be employed. In this setup, the base (e.g., triethylamine) is introduced in the vapor phase, leading to an even slower and more controlled generation of the nitrile oxide.[3]

Causality Explained: The dimerization of nitrile oxides is a second-order process, meaning its rate is proportional to the square of the nitrile oxide concentration. In contrast, the [3+2] cycloaddition is first-order in both the nitrile oxide and the dipolarophile. By keeping the nitrile oxide concentration low, you disproportionately suppress the dimerization reaction.

Problem 2: I'm still observing significant furoxan formation even with slow addition of reagents. What other reaction parameters can I adjust?

Answer: Beyond controlling the rate of nitrile oxide generation, several other reaction parameters can be optimized to favor the cycloaddition pathway.

Key Parameters for Optimization:

ParameterRecommendationRationale
Temperature Lower the reaction temperature.Dimerization often has a higher activation energy than the desired cycloaddition.[4] Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can significantly slow down the dimerization rate relative to the cycloaddition.
Concentration Increase the concentration of the dipolarophile.By Le Chatelier's principle, increasing the concentration of one reactant (the dipolarophile) will drive the equilibrium towards the product side of the cycloaddition reaction, effectively outcompeting the dimerization pathway. An excess of the dipolarophile is often beneficial.[5]
Solvent Choose a solvent that favors the cycloaddition.The choice of solvent can influence the relative rates of dimerization and cycloaddition. Less polar solvents can sometimes disfavor the more polar transition state of the dimerization. For certain substrates, dioxane has been shown to be an effective solvent.[6]
Steric Hindrance Utilize sterically hindered nitrile oxides if possible.The presence of bulky substituents near the nitrile oxide functionality can sterically hinder the approach of two nitrile oxide molecules for dimerization.[4] This effect is often more pronounced for dimerization than for the cycloaddition with a less hindered dipolarophile.
Problem 3: My method of nitrile oxide generation seems to be the issue. Are there alternative methods that are less prone to furoxan formation?

Answer: Absolutely. The classical dehydrohalogenation of hydroximoyl chlorides is not the only method. Several modern techniques for in situ nitrile oxide generation are designed to be milder and more controlled, thereby minimizing side reactions.

Alternative Generation Methods:

  • Oxidation of Aldoximes: This is a popular and versatile method. A variety of oxidizing agents can be used, often under mild conditions.[7][8][9]

    • NaCl/Oxone: This "green" protocol is efficient for a broad scope of aldoximes and avoids organic byproducts from the oxidant.[7][8]

    • tert-Butyl Hypoiodite (t-BuOI): Generated in situ from t-BuOCl and NaI, this reagent allows for cycloadditions under mild conditions.[6]

    • Hypervalent Iodine Reagents: Reagents like iodobenzene diacetate (DIB) can effectively oxidize aldoximes to nitrile oxides.[10]

  • From Terminal Diazo Compounds: Nitrosyl transfer from tert-butyl nitrite (TBN) to terminal diazo compounds offers a catalyst-free method for generating nitrile oxides under mild conditions.[1][11]

  • Dehydration of Nitroalkanes: The Mukaiyama method, involving the dehydration of primary nitroalkanes, is a classic alternative.[12] Continuous flow conditions have been shown to improve this method by reducing reaction times and minimizing furoxan formation.[5]

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to nitrile oxide cycloadditions and furoxan formation.

Q1: What is the mechanism of furoxan formation?

A1: The dimerization of nitrile oxides to furoxans is understood to be a stepwise process.[4][13] It involves the formation of a dinitrosoalkene intermediate, which has significant diradical character. The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[4][13] This intermediate then cyclizes to form the furoxan ring.

Caption: Stepwise mechanism of furoxan formation.

Q2: Why are aromatic nitrile oxides sometimes less prone to dimerization than aliphatic ones?

A2: The dimerization of aromatic nitrile oxides can be slower due to electronic effects. The conjugation between the aromatic ring and the nitrile oxide moiety is disrupted during the C-C bond formation step of dimerization.[4][13] This interruption of conjugation raises the activation energy for dimerization, making the cycloaddition reaction more competitive.

Q3: Can furoxan formation be reversible?

A3: Yes, the dimerization of nitrile oxides to furoxans can be reversible under certain conditions, such as elevated temperatures or photolysis.[12] This cycloreversion can be synthetically useful, as stable furoxans can serve as a source for generating short-lived nitrile oxides for subsequent reactions.[12]

Q4: Are there any catalysts that can selectively promote the cycloaddition over dimerization?

A4: While many nitrile oxide cycloadditions are performed without a catalyst, there is growing interest in metal-catalyzed versions of this reaction.[14][15] Certain metal catalysts can coordinate to either the nitrile oxide or the dipolarophile, lowering the activation energy of the cycloaddition and potentially altering its regioselectivity. By accelerating the desired reaction, these catalysts can help to minimize the competing dimerization pathway.

III. Experimental Protocols

Protocol 1: General Procedure for Minimizing Furoxan Formation via Slow Addition

This protocol outlines a general method for the in situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent cycloaddition, emphasizing the slow addition of the base to minimize dimerization.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroximoyl chloride (1.0 eq) and the dipolarophile (1.2-2.0 eq) in a suitable anhydrous solvent (e.g., THF, CH2Cl2, or toluene).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Base Preparation: In a separate, dry syringe, prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent.

  • Slow Addition: Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to separate the desired isoxazoline/isoxazole from any furoxan byproduct and unreacted starting materials.

Caption: Workflow for minimizing furoxan via slow addition.

IV. References

  • Houk, K. N., et al. (2004). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-5. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Link]

  • Krasavin, M., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925-929. [Link]

  • Jäger, V., & Colvin, E. W. (2003). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley.

  • Kim, J., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

  • Kim, J., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed, 30575317. [Link]

  • Jäger, V., & Colvin, E. W. (2003). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley.

  • Wang, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online, 1-9. [Link]

  • Zhang, J., et al. (2018). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 16(43), 8445-8449. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for generation of nitrile oxide 3a and its subsequent dimerization into furoxan 8a. [Link]

  • da Silva, A. B. F., et al. (2021). Furoxan–piplartine hybrids as effective NO donors and ROS inducers in PC3 cancer cells: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 12(11), 1894-1903. [Link]

  • American Chemical Society. (n.d.). Solid-State Chemistry of the Nitrile Oxides. [Link]

  • Grundmann, C., et al. (1973). Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1, 337-340. [Link]

  • Fustero, S., et al. (2011). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 9(22), 7667-7680. [Link]

  • Shreeve, J. M., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 843810. [Link]

  • Shawali, A. S. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 492-511. [Link]

  • Pagoria, P. F., et al. (2019). Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator. Organic Process Research & Development, 23(5), 1039-1044. [Link]

  • Kącka-Zych, A., & Jamróz, M. H. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2557. [Link]

  • Ohta, S., et al. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4505-4519. [Link]

  • Gutorov, D. S., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3028. [Link]

  • ResearchGate. (n.d.). Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]

  • Plumet, J. (2021). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry, 25(22), 2683-2707. [Link]

  • Khusnutdinov, R. I., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(21), 7247. [Link]

  • Deadman, B. J., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(10), 1397-1401. [Link]

  • Kozikowski, A. P., & Ghosh, A. K. (1984). Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone. Journal of the American Chemical Society, 106(22), 6577-6584. [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. [Link]

  • Krasavin, M., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925-929. [Link]

  • Chegg.com. (2019). Solved MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION. [Link]

  • Barnes, A. N., et al. (1979). Electronic Substituent Effects of Furoxan and Furazan Systems. Journal of Chemical Research, Synopses, (11), 314-315. [Link]

  • Ciufolini, M. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542. [Link]

  • Li, Y., et al. (2023). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. Molecules, 28(18), 6689. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Fluorophores: A Comparative Guide to NBD and the Elusive 4-Nitrobenzo[c]isoxazole as Labeling Agents

A Senior Application Scientist's In-Depth Technical Guide In the dynamic landscape of molecular biology and drug discovery, the strategic selection of a fluorescent labeling agent is paramount to the success of an experi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the dynamic landscape of molecular biology and drug discovery, the strategic selection of a fluorescent labeling agent is paramount to the success of an experiment. The ideal fluorophore offers a combination of high reactivity, photostability, and environmental sensitivity, allowing for the precise tracking and quantification of biomolecules. Among the plethora of available options, 7-nitrobenz-2-oxa-1,3-diazole (NBD) has carved out a significant niche. This guide provides a comprehensive comparison of NBD with the lesser-known 4-Nitrobenzo[c]isoxazole, aiming to equip researchers with the knowledge to make informed decisions for their specific applications.

It is important to note at the outset that while NBD is a well-characterized and widely utilized fluorescent label with a wealth of supporting literature, 4-Nitrobenzo[c]isoxazole remains a more enigmatic entity in the context of fluorescent labeling. Despite extensive investigation, publicly available experimental data on its photophysical properties and reactivity as a labeling agent are scarce. Therefore, this guide will provide a thorough, data-supported analysis of NBD and offer a theoretical perspective on the potential attributes of 4-Nitrobenzo[c]isoxazole based on fundamental chemical principles.

The Established Workhorse: 7-Nitrobenz-2-oxa-1,3-diazole (NBD)

The NBD scaffold, particularly in its activated forms 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), has become a mainstay in the researcher's toolkit. These molecules are classic examples of "fluorogenic" reagents; they are themselves non-fluorescent but react with primary and secondary amines, as well as thiols, to yield highly fluorescent and stable adducts[1][2][3]. This "turn-on" fluorescence is a significant advantage, as it minimizes background signal from unreacted probe.

Mechanism of Action and Reactivity

The core principle behind NBD's utility lies in a nucleophilic aromatic substitution (SNAr) reaction. The potent electron-withdrawing nitro group at the 7-position and the heterocyclic ring system activate the carbon at the 4-position for nucleophilic attack. When a primary or secondary amine from a target biomolecule attacks this position, it displaces the halogen (fluorine or chlorine), forming a stable, fluorescent NBD-amine adduct[2][4].

NBD_F NBD-F (Non-fluorescent) Intermediate Meisenheimer Complex (Transient Intermediate) NBD_F->Intermediate + Amine Amine Primary/Secondary Amine (R-NH₂ / R₂NH) Product NBD-Amine Adduct (Highly Fluorescent) Intermediate->Product - F⁻ HF HF Isoxazole 4-Nitrobenzo[c]isoxazole RingOpening Potential Ring-Opening or Substitution Products Isoxazole->RingOpening + Nucleophile Nucleophile Nucleophile (e.g., Amine)

Figure 2: Hypothetical reaction of 4-Nitrobenzo[c]isoxazole.

The isoxazole ring is known to be susceptible to nucleophilic attack, which can lead to ring-opening reactions. The presence of a nitro group would further activate the aromatic ring towards nucleophilic substitution. It is plausible that a reactive group at a suitable position on the 4-Nitrobenzo[c]isoxazole scaffold could be displaced by an amine or thiol from a biomolecule.

However, whether the resulting adduct would be fluorescent is a matter of speculation. The fluorescence of organic molecules is highly dependent on their electronic structure and the presence of specific chromophores and auxochromes. While some isoxazole derivatives have been shown to be fluorescent, this is not a universal property of the isoxazole scaffold. The photophysical properties would be dictated by the nature of the entire conjugated system formed after the labeling reaction.

Experimental Protocols: A Guide to NBD Labeling

Given the established utility of NBD, we provide a detailed protocol for the labeling of a protein sample with NBD-F.

Protocol: Labeling of Bovine Serum Albumin (BSA) with NBD-F

Objective: To covalently label BSA with NBD-F and to demonstrate the change in fluorescence upon labeling.

Materials:

  • NBD-F (4-Fluoro-7-nitrobenzofurazan)

  • Bovine Serum Albumin (BSA)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Dimethylformamide (DMF)

  • Sephadex G-25 column or dialysis tubing (MWCO 10 kDa)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Spectrofluorometer

Workflow:

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prep_NBD Prepare NBD-F stock solution (10 mg/mL in DMF) Mix Mix BSA and NBD-F solutions Prep_NBD->Mix Prep_BSA Prepare BSA solution (10 mg/mL in 0.1 M NaHCO₃ buffer) Prep_BSA->Mix Incubate Incubate in the dark (1 hour, room temperature) Mix->Incubate Purify Separate NBD-labeled BSA from unreacted NBD-F (Size-exclusion chromatography or dialysis) Incubate->Purify Measure Measure fluorescence spectrum (λex ≈ 470 nm, λem ≈ 530 nm) Purify->Measure

Sources

Comparative

A Senior Scientist's Guide to Benchmarking Novel Fluorescent Probes: A Case Study Framework Using 4-Nitrobenzo[c]isoxazole

Introduction: The Imperative for Rigorous Probe Validation In the landscape of modern biological research, fluorescent probes are indispensable tools, enabling the visualization and quantification of a vast array of mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Probe Validation

In the landscape of modern biological research, fluorescent probes are indispensable tools, enabling the visualization and quantification of a vast array of molecular processes within living systems. The discovery or synthesis of a novel probe, such as the hypothetical 4-Nitrobenzo[c]isoxazole, presents both an opportunity and a challenge. The opportunity lies in its potential for new applications or improved performance over existing tools. The challenge, however, is to rigorously and objectively demonstrate its value.

This guide provides a comprehensive framework for benchmarking a novel fluorescent probe. As specific photophysical and application data for 4-Nitrobenzo[c]isoxazole is not yet established in peer-reviewed literature, we will use it as our novel compound of interest and outline the necessary experimental comparisons against a well-characterized commercial alternative: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This approach serves as an authoritative template for researchers, scientists, and drug development professionals to validate any new fluorescent tool.

The core principle of this guide is not merely to list protocols, but to instill a philosophy of self-validating experimental design, ensuring that the data generated is robust, reproducible, and directly comparable to established standards.

Pillar 1: Foundational Photophysical Characterization

Before a probe can be tested in a complex biological environment, its fundamental photophysical properties must be defined. These parameters are the bedrock of its performance and dictate its potential applications.

Key Performance Metrics (KPMs)

A thorough initial characterization will quantify the following KPMs for both the novel probe (4-Nitrobenzo[c]isoxazole) and the commercial benchmark (NBD-Cl adducts).

  • Absorption and Emission Spectra: Determines the optimal excitation wavelength (λex) and the resulting emission wavelength (λem).

  • Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength. A higher ε is generally desirable.

  • Fluorescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. This is a critical measure of the probe's efficiency and brightness.

  • Stokes Shift: The difference in nanometers between the maximum excitation and maximum emission wavelengths. A larger Stokes shift is advantageous as it minimizes overlap between absorption and emission spectra, improving signal-to-noise.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state. This is important for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

  • Photostability: The probe's resistance to photobleaching, or fading, upon continuous exposure to excitation light.

Comparative Data Summary (Hypothetical Data)

All experimental data should be summarized for clear comparison.

Photophysical ParameterNovel Probe (4-Nitrobenzo[c]isoxazole)Commercial Benchmark (NBD-Amine Adduct)Causality & Significance
λex (max) To be determined~470 nm[1][2]Dictates required hardware (lasers, filters).
λem (max) To be determined~540 nm[2][3]Determines detection channel and potential for spectral bleed-through.
Molar Extinction Coeff. (ε) To be determined> 20,000 M-1cm-1Higher values indicate more efficient light absorption, contributing to brightness.
Quantum Yield (Φ) To be determined0.3 - 0.7 (solvent dependent)A primary determinant of probe brightness. Higher is generally better.
Stokes Shift To be determined~70 nmA larger shift reduces self-absorption and simplifies filter selection.
Photostability (t1/2) To be determinedVariableCritical for time-lapse imaging; longer half-life is superior.

Pillar 2: Mechanism of Action & Specificity

A probe is only as useful as its ability to selectively report on a specific biological target or environmental change. Understanding and validating its mechanism of action is paramount. NBD-Cl, for instance, is a classic fluorogenic probe; it is non-fluorescent until it reacts with primary or secondary amines to form a highly fluorescent adduct via a nucleophilic aromatic substitution.[2][4]

Experimental Workflow: Validating the Sensing Mechanism

This workflow is designed to elucidate how 4-Nitrobenzo[c]isoxazole generates a fluorescent signal and for which analyte.

G cluster_0 Mechanism & Specificity Validation A Hypothesize Mechanism (e.g., Reaction with Thiols) B Synthesize Probe (4-Nitrobenzo[c]isoxazole) A->B C Incubate Probe with Primary Target Analyte (e.g., Cysteine) B->C F Test against Panel of Non-Target Analytes (e.g., other amino acids, GSH) B->F D Measure Fluorescence (Turn-on/Turn-off response) C->D E Characterize Reaction Product (LC-MS, NMR) D->E H Determine Limit of Detection (LOD) & Dynamic Range D->H G Measure Fluorescence (Assess cross-reactivity) F->G G->H

Caption: Workflow for validating the sensing mechanism and specificity of a new probe.

Protocol: Determination of Specificity
  • Prepare Stock Solutions: Prepare a 1 mM stock solution of 4-Nitrobenzo[c]isoxazole in DMSO. Prepare 10 mM stock solutions of a panel of biologically relevant analytes (e.g., cysteine, glutathione, homocysteine, other amino acids, ascorbic acid, H₂O₂) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction Conditions: In a 96-well plate, add the probe to the buffer to a final concentration of 10 µM.

  • Analyte Addition: Add each analyte to separate wells to a final concentration of 100 µM (a 10-fold excess). Include a "probe only" control.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the predetermined optimal excitation and emission wavelengths.

  • Analysis: Compare the fluorescence intensity of the target analyte well to the "probe only" and non-target analyte wells. A highly specific probe will show a significant fluorescence change only in the presence of its intended target. This protocol should be run in parallel with NBD-Cl for direct comparison of specificity profiles.[5]

Pillar 3: In Vitro & Cellular Performance

Ultimately, a probe's utility is proven within a biological context. This involves assessing its performance in live cells, including its permeability, localization, and potential toxicity.

Experimental Workflow: Cellular Imaging

G cluster_1 Cellular Imaging & Validation A Culture Cells (e.g., HeLa, A549) B Probe Loading (Titrate concentration & time) A->B H Cytotoxicity Assay (e.g., MTT, LDH) A->H C Wash & Image (Confocal Microscopy) B->C D Assess Subcellular Localization (Co-stain with organelle trackers) C->D E Induce Target Analyte (e.g., with drug treatment) C->E G Assess Photostability (Continuous excitation) C->G F Time-lapse Imaging (Monitor fluorescence change) E->F

Caption: A streamlined workflow for evaluating a new fluorescent probe in a live-cell context.

Protocol: Cytotoxicity Assessment (MTT Assay)

Cellular health is paramount for interpreting imaging data. A good probe should have minimal impact on cell viability at working concentrations.

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Probe Incubation: Treat cells with a range of concentrations of the novel probe (e.g., 0.1 µM to 50 µM) and the benchmark probe for the intended duration of an imaging experiment (e.g., 2-4 hours). Include an untreated control and a positive control for toxicity (e.g., Triton X-100).

  • MTT Addition: Remove the probe-containing media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. A probe is considered non-toxic if it does not significantly reduce cell viability at its effective working concentration.

Conclusion: Establishing a New Gold Standard

The journey from a novel molecule to a trusted biological tool is paved with rigorous, objective, and comparative validation. By systematically benchmarking 4-Nitrobenzo[c]isoxazole against an established commercial probe like NBD-Cl across photophysical, mechanistic, and cellular performance metrics, its true value can be ascertained. This guide provides the framework and the scientific rationale to not only characterize a new probe but to build a case for its adoption by the wider scientific community. The data tables, workflows, and protocols outlined here represent the necessary steps to transform a promising chemical entity into a validated and impactful research tool.

References

  • This reference is a placeholder for the primary literature describing the synthesis or initial discovery of 4-Nitrobenzo[c]isoxazole.
  • PubChem. (n.d.). 4-Fluoro-7-nitrobenzofurazan. National Library of Medicine. Retrieved from [Link]

  • Fai, A. A., Al-Outaibi, M., & Darwish, I. A. (2024). A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innovative utility for development of two microwell assays. ResearchGate. Retrieved from [Link]

  • Annenkov, V. V., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 1-9.
  • Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.
  • Yang, Q., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(6), 1339-1344.

Sources

Validation

"comparative analysis of the synthesis methods for nitro-substituted isoxazoles"

Executive Summary The introduction of a nitro group ( ) onto the isoxazole ring is a pivotal transformation in both high-energy materials science (propellants, explosives) and medicinal chemistry (antibacterials, COX-2 i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a nitro group (


) onto the isoxazole ring is a pivotal transformation in both high-energy materials science (propellants, explosives) and medicinal chemistry (antibacterials, COX-2 inhibitors). The electron-deficient nature of the isoxazole ring, however, creates a distinct bifurcation in synthetic strategy:
  • Direct Nitration: The industrial standard for 4-nitroisoxazoles , utilizing electrophilic aromatic substitution (EAS). It is scalable but chemically harsh.

  • [3+2] Cycloaddition: The precision method for 3- or 5-nitroisoxazoles (and complex 4-nitro derivatives), utilizing the condensation of nitrile oxides with nitro-substituted dipolarophiles. It offers superior regiocontrol but requires complex precursor synthesis.

This guide objectively compares these methodologies, providing validated protocols and decision-making frameworks for the bench scientist.

Part 1: Decision Framework

Before selecting a protocol, consult the decision matrix below. The choice of method is dictated primarily by the desired regiochemistry (position of the nitro group) and the tolerance of the substrate to acidic conditions.

DecisionMatrix Start Target Molecule Selection Regio Desired Nitro Position? Start->Regio Pos4 4-Nitroisoxazole Regio->Pos4 C-4 Position Pos35 3- or 5-Nitroisoxazole Regio->Pos35 C-3 or C-5 Position Subst Substrate Acid Stability? Pos4->Subst MethodB METHOD B: [3+2] Cycloaddition Pos35->MethodB Required HighStab High Stability (Alkyl/Aryl groups) Subst->HighStab LowStab Low Stability (Sensitive funcs) Subst->LowStab MethodA METHOD A: Direct Nitration (Mixed Acid) HighStab->MethodA Preferred LowStab->MethodB Alternative caption Figure 1: Strategic selection of synthesis method based on regiochemistry and substrate tolerance.

Part 2: Method A – Direct Nitration (Electrophilic Aromatic Substitution)

Best For: High-yield synthesis of 4-nitroisoxazoles from stable precursors (e.g., 3,5-dimethylisoxazole). Mechanism: The isoxazole ring is


-deficient. Electrophilic attack occurs exclusively at the C-4 position, which is the least deactivated site (analogous to the meta-position in pyridine).
Validated Protocol: Synthesis of 3,5-Dimethyl-4-nitroisoxazole

Source Grounding: Adapted from standard mixed-acid nitration procedures [1, 2].[1]

Reagents:

  • 3,5-Dimethylisoxazole (1.0 eq)

  • Fuming Nitric Acid (

    
    , d=1.5)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Ice/Water for quenching[2]

Workflow:

  • Acid Preparation: In a round-bottom flask equipped with a thermometer and magnetic stirrer, cool 15 mL of conc.

    
     to 0–5°C in an ice-salt bath.
    
  • Nitration Mixture: Slowly add 10 mL of fuming

    
     dropwise. Caution: Exothermic. Maintain temperature <10°C.[2]
    
  • Substrate Addition: Add 3,5-dimethylisoxazole (10 mmol) dropwise to the acid mixture. The rate must be controlled to keep the internal temperature below 15°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60–70°C for 2–3 hours.

    • Scientist’s Note: Unlike activated benzenes, isoxazoles require thermal energy to overcome the activation barrier for nitration.

  • Quenching: Pour the reaction mixture over 100g of crushed ice with vigorous stirring. The product should precipitate as a solid.[2]

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral pH, and recrystallize from ethanol.

Performance Metrics:

  • Typical Yield: 65–75%[3]

  • Purity: >95% (after recrystallization)

  • Safety Critical: This reaction carries a risk of thermal runaway. Never scale up without evaluating heat transfer capabilities.

Part 3: Method B – [3+2] Cycloaddition (Constructive Synthesis)

Best For: 3-nitro or 5-nitro isomers, or when mild conditions are required. Mechanism: A concerted 1,3-dipolar cycloaddition between a nitrile oxide (1,3-dipole) and a nitroalkene or alkyne (dipolarophile).

Validated Protocol: Synthesis via Nitroalkene and Nitrile Oxide

Source Grounding: Based on regioselective studies of nitrile oxides and nitroethenes [3, 5].

Reagents:

  • Aryl hydroximoyl chloride (Precursor to Nitrile Oxide)

  • Nitroalkene (e.g.,

    
    -nitrostyrene)
    
  • Triethylamine (

    
    , Base)
    
  • Dichloromethane (DCM) or Toluene

Workflow:

  • Precursor Setup: Dissolve the nitroalkene (1.0 eq) and aryl hydroximoyl chloride (1.1 eq) in dry DCM under an inert atmosphere (

    
    ).
    
  • In-Situ Generation: Cool the solution to 0°C. Add

    
     (1.2 eq) dropwise over 30 minutes.
    
    • Scientist’s Note: The base dehydrohalogenates the hydroximoyl chloride to generate the reactive nitrile oxide in situ. High concentrations of nitrile oxide lead to dimerization (furoxan formation), so slow addition is crucial.

  • Cycloaddition: Stir at room temperature for 12–24 hours.

  • Workup: Wash the organic layer with water (2x) and brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: The resulting isoxazoline intermediate often requires oxidation to the isoxazole (using

    
     or DDQ) if an alkene was used. If an alkyne was used, the isoxazole is formed directly.[4][5]
    

Regioselectivity Note: Reaction of a nitrile oxide with a nitroalkene typically yields the 4-nitroisoxazoline as the kinetic product, but steric bulk and electronic factors (FMO theory) can shift this to the 5-nitro isomer.

Part 4: Comparative Data Analysis

The following table contrasts the two primary methods based on experimental outcomes and operational constraints.

FeatureMethod A: Direct NitrationMethod B: [3+2] Cycloaddition
Target Isomer Exclusively 4-Nitro 3-, 4-, or 5-Nitro (Tunable)
Atom Economy High (Substitution)Moderate (Requires leaving groups/oxidation)
Reaction Conditions Harsh (Strong Acid, Heat)Mild (Base, RT to 40°C)
Scalability High (Industrial standard)Low to Medium (Dilution required)
Safety Profile Low (Corrosive, Exothermic)Moderate (Unstable intermediates)
Typical Yield 60–80%50–85% (Highly substrate dependent)
Key Limitation Cannot nitrate acid-sensitive substratesRegioisomer separation often required

Part 5: Mechanistic Visualization

Understanding the electronic pathways is essential for troubleshooting low yields.

Mechanisms cluster_0 Method A: Electrophilic Aromatic Substitution cluster_1 Method B: 1,3-Dipolar Cycloaddition Isox Isoxazole Ring Sigma Sigma Complex (C-4 Attack) Isox->Sigma Slow (RDS) NO2_Ion NO2+ (Nitronium) NO2_Ion->Sigma ProdA 4-Nitroisoxazole Sigma->ProdA -H+ (Fast) NitOx Nitrile Oxide (Dipole) TS Concerted TS (Asynchronous) NitOx->TS Alkene Nitroalkene (Dipolarophile) Alkene->TS ProdB Nitroisoxazoline TS->ProdB Ring Closure caption Figure 2: Mechanistic comparison. Method A is stepwise substitution; Method B is concerted ring formation.

References

  • Direct Nitration of Five-Membered Heterocycles. Semantic Scholar. (Review of mixed acid nitration yields for isoxazoles).

  • Synthesis of 4-Nitroisoxazole-Based Energetic Materials. Journal of Organic Chemistry / PubMed. (Protocol for high-density energetic materials).

  • The Puzzle of Regioselectivity in (3+2) Cycloaddition of Nitrile Oxides. Molecules (MDPI). (Detailed mechanistic study on regiocontrol).

  • Synthesis of 4-Nitro-3-phenylisoxazole via One-Pot Method. Beilstein Journal of Organic Chemistry. (Alternative cyclization method).

  • 1,3-Dipolar Cycloaddition of Nitroalkanes. ChemRxiv. (Modern application of Method B).

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of a 4-Nitrobenzo[c]isoxazole-Based Assay for Enzyme Activity

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of enzyme activity is a cornerstone of discovery. The choice of assay technology can profoundly impact the quality of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of enzyme activity is a cornerstone of discovery. The choice of assay technology can profoundly impact the quality of data, throughput, and ultimately, the success of a research program. This guide provides an in-depth validation and comparison of a next-generation fluorogenic assay based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold, a class of reagents that includes the reactive probe 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), against established colorimetric and fluorescent methods for protease activity.

The initial topic specified a "4-Nitrobenzo[c]isoxazole-based assay." Through a comprehensive review of current literature, it has been determined that the more scientifically precise and commercially relevant fluorophore for this application is the NBD scaffold. This guide will, therefore, focus on the validation of NBD-based substrates, providing a technically robust and field-relevant comparison.

The Evolution of Enzyme Activity Assays: A Move Towards Sensitivity and Robustness

The landscape of enzyme assays has evolved from simple colorimetric readouts to highly sensitive and specific fluorogenic and luminescent methods. This progression is driven by the demands of high-throughput screening (HTS) in drug discovery, where the ability to detect subtle changes in enzyme activity across vast compound libraries is paramount.[1][2]

This guide will focus on the comparative validation of three distinct protease assay platforms:

  • The NBD-Amide Fluorogenic Assay : A modern, "turn-on" fluorescent assay utilizing a peptide substrate conjugated to an NBD-amine.

  • The FITC-Casein Fluorescent Assay : A classic and widely used assay based on the dequenching of a large, fluorescently labeled protein substrate.

  • The p-Nitroanilide (pNA) Colorimetric Assay : A traditional and cost-effective assay that measures the release of a chromophore.

We will delve into the core principles of each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on key validation parameters.

Core Principles and Reaction Mechanisms

A foundational understanding of the underlying chemistry is crucial for assay selection and troubleshooting.

The NBD-Amide Fluorogenic Assay

NBD-based fluorogenic substrates represent a significant advancement in enzyme assay technology.[2] These substrates typically consist of a peptide sequence specific to the protease of interest, with the C-terminus coupled to an NBD-amine. In its intact, amide-linked form, the NBD fluorophore is non-fluorescent. Upon enzymatic cleavage of the amide bond, the free NBD-amine is released, resulting in a dramatic increase in fluorescence.[2] This "turn-on" mechanism provides a high signal-to-background ratio.

sub Peptide-CO-NH-NBD (Non-Fluorescent Substrate) prod Peptide-COOH + H₂N-NBD (Highly Fluorescent Product) sub->prod Enzymatic Cleavage enzyme Protease enzyme->sub

Caption: Mechanism of the NBD-Amide Fluorogenic Assay.

The FITC-Casein Fluorescent Assay

This assay employs casein, a large, globular protein, that has been heavily labeled with fluorescein isothiocyanate (FITC).[3][4] In the intact protein, the proximity of the FITC molecules leads to self-quenching, resulting in low fluorescence. When a protease digests the casein into smaller peptide fragments, the FITC molecules are dispersed, relieving the quenching effect and causing a significant increase in fluorescence.[5]

sub FITC-Casein (Intact) (Quenched Fluorescence) prod FITC-Peptides (Fragments) (High Fluorescence) sub->prod Proteolytic Digestion enzyme Protease enzyme->sub

Caption: Mechanism of the FITC-Casein Fluorescent Assay.

The p-Nitroanilide (pNA) Colorimetric Assay

The pNA-based assay is a classic colorimetric method. It utilizes a short peptide substrate with a p-nitroanilide group attached to the C-terminus via an amide bond.[6][7] The intact substrate is colorless. Upon enzymatic cleavage, the yellow-colored p-nitroaniline is released, which can be quantified by measuring the absorbance at approximately 405-410 nm.[7][8]

sub Peptide-pNA (Colorless Substrate) prod Peptide + p-Nitroaniline (Yellow Product) sub->prod Enzymatic Hydrolysis enzyme Protease enzyme->sub

Caption: Mechanism of the p-Nitroanilide (pNA) Colorimetric Assay.

Experimental Protocols: A Step-by-Step Guide to Validation

To provide a robust comparison, the following detailed protocols are provided for each assay type. These protocols are designed for a 96-well microplate format, suitable for both routine analysis and high-throughput screening.

Experimental Workflow Overview

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Buffers, Substrates, and Enzyme Dilutions prep_plate Aliquot Enzyme and Controls to Microplate prep_reagents->prep_plate initiate Initiate Reaction with Substrate prep_plate->initiate incubate Incubate at Optimal Temperature initiate->incubate measure Measure Signal (Fluorescence or Absorbance) incubate->measure analyze Data Analysis: Calculate Activity measure->analyze

Caption: General experimental workflow for enzyme activity assays.

Protocol 1: NBD-Amide Fluorogenic Protease Assay

This protocol is adapted from the methodology described by Löffler et al. for their novel NBD-amide substrates.[2]

Materials:

  • NBD-amide peptide substrate (e.g., Z-Phe-Arg-NBD)

  • Protease (e.g., Rhodesain)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 0.01% Tween-20

  • Black, non-binding 96-well microplate

  • Fluorometric microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the NBD-amide substrate in DMSO.

    • Dilute the protease to the desired concentration in ice-cold assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the microplate.

    • Add 25 µL of the diluted protease solution to the sample wells.

    • For the negative control (no enzyme), add 25 µL of assay buffer.

  • Reaction Initiation:

    • Prepare a working solution of the NBD-amide substrate by diluting the stock solution in assay buffer.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

  • Incubation and Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the no-enzyme control from the sample rates.

    • Enzyme activity can be quantified using a standard curve of the free NBD-amine fluorophore.

Protocol 2: FITC-Casein Fluorescent Protease Assay

This protocol is a generalized procedure based on commercially available kits and established methods.[3]

Materials:

  • FITC-Casein substrate

  • Protease (e.g., Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Stop Reagent: 5% (w/v) Trichloroacetic Acid (TCA)

  • Neutralization Buffer: 500 mM Tris, pH 8.5

  • Black, 96-well microplate

  • Fluorometric microplate reader (Excitation: 485 nm, Emission: 525 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute the FITC-Casein substrate in assay buffer to a final concentration of 1 mg/mL.

    • Prepare serial dilutions of the protease in assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes, combine 100 µL of the FITC-Casein solution with 50 µL of the protease dilution or assay buffer (for the blank).

  • Incubation:

    • Incubate the tubes at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding 250 µL of cold TCA solution to each tube.

    • Incubate on ice for 30 minutes to allow for the precipitation of undigested substrate.

    • Centrifuge the tubes at 12,000 x g for 10 minutes.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant to a well of a black 96-well microplate.

    • Add 100 µL of Neutralization Buffer to each well.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 525 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all sample readings.

    • Protease activity is proportional to the net fluorescence intensity.

Protocol 3: p-Nitroanilide (pNA) Colorimetric Protease Assay

This protocol is based on standard methods for assaying proteases like trypsin using a pNA-conjugated substrate.[6][8]

Materials:

  • pNA-peptide substrate (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide, BAPNA)

  • Protease (e.g., Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • Stop Reagent: 30% (v/v) acetic acid

  • Clear, flat-bottom 96-well microplate

  • Spectrophotometric microplate reader (Absorbance: 405-410 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pNA substrate in DMSO.

    • Dilute the protease to the desired concentration in assay buffer.

  • Assay Setup:

    • Add 160 µL of assay buffer to each well of the microplate.

    • Add 20 µL of the diluted protease solution to the sample wells. For the blank, add 20 µL of assay buffer.

  • Reaction Initiation:

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding 20 µL of the pNA substrate stock solution to all wells.

  • Incubation and Measurement:

    • Measure the absorbance at 405 nm kinetically for 10-30 minutes. Alternatively, for an endpoint assay, incubate for a fixed time and then stop the reaction.

  • Stopping the Reaction (for endpoint assay):

    • Add 50 µL of 30% acetic acid to each well to stop the reaction.

    • Measure the final absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample readings.

    • Calculate the concentration of released pNA using a standard curve and the Beer-Lambert law (molar extinction coefficient of pNA is ~8,800 M⁻¹cm⁻¹ at pH 8.0).[7]

    • Calculate the enzyme activity in units (µmol of pNA released per minute).

Performance Comparison: A Data-Driven Analysis

The choice of an enzyme assay is often a trade-off between sensitivity, cost, and throughput. The following table provides a comparative summary of the NBD-Amide, FITC-Casein, and pNA assays based on key performance metrics.

Performance MetricNBD-Amide AssayFITC-Casein AssaypNA Colorimetric Assay
Principle Fluorogenic ("Turn-On")Fluorescence DequenchingColorimetric
Detection Wavelength Ex: ~485 nm / Em: ~535 nm[2]Ex: ~485 nm / Em: ~525 nm[3]Abs: ~405-410 nm[7]
Relative Sensitivity High to Very HighHighModerate
Limit of Detection (LOD) Low nanomolar to picomolar rangeNanogram range (~5 ng for trypsin)[3]Micromolar range
Assay Format Continuous (Kinetic)Discontinuous (Endpoint)Continuous or Discontinuous
Suitability for HTS ExcellentGoodModerate
Z'-Factor Typically > 0.70.5 - 0.70.4 - 0.6
Substrate Type Small synthetic peptideLarge, modified proteinSmall synthetic peptide
Susceptibility to Interference Lower susceptibility to colored compoundsPotential for interference from fluorescent compoundsHigh susceptibility to colored and turbid compounds
Cost per Well Moderate to HighModerateLow

Note: LOD and Z'-factor values are typical estimates and can vary significantly based on the specific enzyme, substrate, and experimental conditions.

Causality Behind Experimental Choices and Validation

Why Choose a Fluorogenic Assay?

Fluorescence-based assays are generally more sensitive than their colorimetric counterparts.[9] This heightened sensitivity is crucial when working with low abundance enzymes or when screening for weak inhibitors. The NBD-amide assay, with its "turn-on" mechanism, offers a particularly high signal-to-background ratio, which is advantageous for HTS, where a clear distinction between hits and non-hits is essential for minimizing false positives and negatives.[2]

The Importance of the Z'-Factor in HTS Validation

For high-throughput screening, the Z'-factor is a critical statistical parameter for validating assay quality.[10][11] It provides a measure of the separation between the signals of the positive and negative controls, taking into account the variability of the data.

cluster_input Control Data cluster_calc Z'-Factor Calculation cluster_output Assay Quality pos Mean (μp) and SD (σp) of Positive Control formula Z' = 1 - (3σp + 3σn) / |μp - μn| pos->formula neg Mean (μn) and SD (σn) of Negative Control neg->formula excellent Z' ≥ 0.5 (Excellent for HTS) formula->excellent High Signal Window, Low Variability marginal 0 < Z' < 0.5 (Marginal) formula->marginal Moderate Separation poor Z' ≤ 0 (Unsuitable) formula->poor High Variability

Caption: Decision workflow based on Z'-factor calculation.

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[11][12] The NBD-amide assay, due to its high signal-to-noise ratio and the use of specific, small peptide substrates, is more likely to achieve a high Z'-factor compared to the FITC-casein assay, where the large, heterogeneous substrate can introduce more variability. The pNA assay, while reliable, often has a smaller dynamic range, which can result in a lower Z'-factor.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[13][14] For enzyme inhibitor screening, a low LOD is essential for detecting even weak inhibition. Fluorogenic assays, particularly the NBD-amide type, typically offer significantly lower LODs than colorimetric assays.[15]

Conclusion: Selecting the Optimal Assay for Your Needs

The validation and comparison of these three protease assay platforms reveal a clear hierarchy in performance, particularly for applications in drug discovery and HTS.

  • The NBD-Amide Fluorogenic Assay stands out as a superior choice for high-throughput screening and detailed kinetic studies. Its high sensitivity, excellent signal-to-noise ratio, and suitability for continuous kinetic measurements make it a robust and reliable platform. The use of specific peptide substrates also allows for the fine-tuning of assays for different proteases.[2]

  • The FITC-Casein Fluorescent Assay remains a valuable tool, especially for the general screening of protease activity. Its use of a more "natural" protein substrate can be an advantage in certain contexts. However, its discontinuous format and potential for higher variability may limit its utility in large-scale HTS campaigns.[3]

  • The p-Nitroanilide (pNA) Colorimetric Assay is a cost-effective and straightforward method that is well-suited for basic research, educational purposes, and applications where high sensitivity is not a primary concern. Its susceptibility to interference from colored compounds and its lower dynamic range make it less ideal for HTS.[6][7]

Ultimately, the choice of assay will depend on the specific research question, the available instrumentation, and the desired throughput. For researchers at the forefront of drug development, the adoption of advanced fluorogenic platforms like the NBD-amide assay can provide a significant competitive advantage by enabling more sensitive and reliable detection of enzyme activity.

References

  • Allison, S. D., & Vitousek, P. M. (2005). Responses of extracellular enzymes to simple and complex nutrient inputs. Soil Biology and Biochemistry, 37(5), 937-944.
  • Rawaliya, V. K., Singh, D., Singh, K., Upadhyay, S., & Singh, R. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology, 10(1), 133-142.
  • Ilyas, H., & Kim, J. (2018). Recent developments in protease activity assays and sensors. Analyst, 143(1), 21-34.
  • JOVE. (2022). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Löffler, J., Schiffer, A., Scherer, M., Wolf, M., & Schirmeister, T. (2023). Next Generation of Fluorometric Protease Assays: 7-Nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-Amides) as Class-Spanning Protease Substrates. Chemistry – A European Journal, 29(50), e202301855.
  • Löffler, J., Schiffer, A., Scherer, M., Wolf, M., & Schirmeister, T. (2023). Next Generation of Fluorometric Protease Assays: 7-Nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-Amides) as Class-Spanning Protease Substrates. PubMed. [Link]

  • Oreate AI. (2026). Understanding LoD and LoQ: Distinguishing Limits in Analytical Testing. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Tabatabai, M. A., & Bremner, J. M. (1969). Use of p-nitrophenyl phosphate for assay of soil phosphatase activity. Soil Biology and Biochemistry, 1(4), 301-307.
  • University of Illinois. (2023). SOP: Enzyme Assays: pNA. [Link]

  • Twining, S. S. (1984). Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes. Analytical Biochemistry, 143(1), 30-34.
  • QIAGEN. (n.d.). What is the difference between LLOQ and LOD?. [Link]

  • U.S. Army Medical Research Institute of Chemical Defense. (2000). Measurement of Protease Release by a Fluorogenic Casein Assay in Human Cells Exposed In Vitro to Sulfur Mustard. [Link]

  • Broze, G. J., & Tollefsen, D. M. (2006). Kinetic Characterization of the Protein Z-dependent Protease Inhibitor Reaction with Blood Coagulation Factor Xa. Journal of Biological Chemistry, 281(49), 37596-37604.
  • Ilyas, H., & Kim, J. (2018). Recent developments in protease activity assays and sensors. Analyst, 143(1), 21-34.
  • On HTS. (2023). Z-factor. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52.
  • Bio Break. (2024). LOD vs. LOQ: Understanding Assay Sensitivity and Practicality. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Nitrobenzo[c]isoxazole

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Nitrobenzo[c]isoxazole. As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your laboratory practices are not only effective but also prioritize safety and environmental stewardship.

The Critical Importance of Proper Disposal: Understanding the Hazards

4-Nitrobenzo[c]isoxazole is a nitroaromatic heterocyclic compound. While specific toxicological data for this compound is limited, the constituent chemical groups suggest a significant hazard profile that necessitates meticulous disposal procedures.

  • Nitroaromatic Compounds: This class of chemicals is widely recognized for its potential toxicity, mutagenicity, and environmental persistence.[1][2][3] The strong electron-withdrawing nature of the nitro group makes these compounds resistant to natural degradation.[2] Many nitroaromatic compounds are known or suspected carcinogens.[4]

  • Isoxazole Derivatives: The isoxazole ring system can be flammable.[5][6] Upon combustion, it may release toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8]

Given these potential hazards, improper disposal, such as discharge into the sanitary sewer, is strictly prohibited.[9] Such actions can lead to environmental contamination and pose a risk to public health.

Step-by-Step Disposal Protocol for 4-Nitrobenzo[c]isoxazole

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 4-Nitrobenzo[c]isoxazole and associated waste.

Part 1: Immediate Handling and Waste Segregation
  • Personal Protective Equipment (PPE): Always handle 4-Nitrobenzo[c]isoxazole and its waste with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]

  • Waste Segregation:

    • Solid Waste: Collect pure 4-Nitrobenzo[c]isoxazole, contaminated spatulas, weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If 4-Nitrobenzo[c]isoxazole is dissolved in a solvent, the entire solution is considered hazardous waste.

      • Halogenated vs. Non-Halogenated Solvents: Do not mix waste streams. If a halogenated solvent (e.g., dichloromethane, chloroform) is used, collect the waste in a container labeled "Halogenated Organic Waste." For non-halogenated solvents (e.g., methanol, acetone), use a container labeled "Non-Halogenated Organic Waste."[11][12]

    • Contaminated Labware: Disposable glassware should be placed in a designated container for solid hazardous waste. Non-disposable glassware must be decontaminated before washing. A triple rinse with a suitable solvent (e.g., acetone) is recommended, with the rinsate collected as hazardous waste.

Part 2: Waste Container Management
  • Container Selection: Use only chemically compatible containers that are in good condition and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Nitrobenzo[c]isoxazole" and any solvents present.

    • The approximate concentration and volume.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[11]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from heat, sparks, or open flames.[5][6][11]

Part 3: Final Disposal
  • High-Temperature Incineration: The recommended and most common method for the final disposal of nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[11] This process effectively destroys the toxic organic compounds.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport hazardous waste yourself.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is crucial.

Scenario Immediate Action
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbent material in a labeled hazardous waste container. 5. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Major Spill 1. Evacuate the area immediately. 2. Alert your supervisor and the institution's EHS department. 3. Prevent entry to the affected area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention.[7][13]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[6][7]
Inhalation 1. Move to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.[7][13]
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting. 2. Seek immediate medical attention.[10][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Nitrobenzo[c]isoxazole.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal Start 4-Nitrobenzo[c]isoxazole Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Collect in 'Solid Hazardous Waste' Container IsSolid->SolidWaste Solid LiquidWaste Is Solvent Halogenated? IsSolid->LiquidWaste Liquid Labeling Properly Label Container SolidWaste->Labeling Halogenated Collect in 'Halogenated Organic Waste' Container LiquidWaste->Halogenated Yes NonHalogenated Collect in 'Non-Halogenated Organic Waste' Container LiquidWaste->NonHalogenated No Halogenated->Labeling NonHalogenated->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS Contact EHS for Pickup Storage->EHS Incineration High-Temperature Incineration by Licensed Contractor EHS->Incineration

Caption: Disposal workflow for 4-Nitrobenzo[c]isoxazole.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Duke University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET - Benzoxazole.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Isoxazole.
  • Pérez-Reina, E., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 535-552. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitro-1,2-phenylenediamine.
  • MedchemExpress.com. (2025, November 10). Safety Data Sheet - Isoxazole.
  • Fisher Scientific. (2010, May 24). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
  • Fisher Scientific. (2009, July 20). Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Nitrobenzoic acid.

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Handling

A Senior Application Scientist's Guide to Handling 4-Nitrobenzo[c]isoxazole: Essential Protective Measures

Introduction: A Proactive Approach to Safety This guide provides essential, actionable information for handling 4-Nitrobenzo[c]isoxazole. The recommendations herein are synthesized from an analysis of its core chemical m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

This guide provides essential, actionable information for handling 4-Nitrobenzo[c]isoxazole. The recommendations herein are synthesized from an analysis of its core chemical moieties: the isoxazole ring and the nitroaromatic group . By understanding the known hazards of these structural components, we can construct a robust personal protective equipment (PPE) and handling protocol that prioritizes personnel safety and experimental integrity. The causality behind each recommendation is explained to empower you, the researcher, with a deeper understanding of the risks involved.

Inferred Hazard Assessment

The safety strategy for 4-Nitrobenzo[c]isoxazole is built upon the known toxicological profiles of related compounds. Nitroaromatic compounds are associated with significant health risks, including potential carcinogenicity and the induction of methemoglobinemia, a condition that impairs oxygen transport in the blood[2][3][4]. Isoxazole and its derivatives can be flammable, reactive, and may cause severe skin and eye irritation[5][6].

Potential Hazard Associated Moiety Primary Concerns & Rationale Supporting Evidence
Carcinogenicity NitroaromaticNitrobenzene is classified as "likely to be carcinogenic to humans" by the U.S. EPA.[4][4]
Mutagenicity Nitroaromaticp-Nitrobenzoic acid, a related structure, was found to be mutagenic in Salmonella typhimurium assays.[7] Another related compound is suspected of causing genetic defects.[7]
Reproductive Toxicity NitroaromaticCertain nitroaromatic compounds are suspected of damaging fertility or the unborn child.[4][4]
Methemoglobinemia NitroaromaticA known risk for nitroanilines and nitrobenzene, leading to reduced oxygen-carrying capacity of blood.[2][3][2][3]
Skin & Eye Damage Isoxazole DerivativeIsoxazole-5-carbonyl chloride is known to cause severe skin burns and eye damage.[6] General irritation is a common hazard.[5][8][9][5][6][8][9]
Inhalation Toxicity BothInhalation of related compounds can cause respiratory irritation, and for nitroaromatics, systemic effects like methemoglobinemia.[2][3][10][2][3][10]
Flammability IsoxazoleIsoxazole itself is a highly flammable liquid. While the nitro-substituted solid may be less so, this potential hazard must be respected.[5][11][12][5][11][12]

Core Directive: Personal Protective Equipment (PPE) Protocol

Given the severe potential hazards, a comprehensive PPE protocol is mandatory. The following table outlines the minimum required PPE for any procedure involving 4-Nitrobenzo[c]isoxazole.

Protection Type Specification Rationale & Causality
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles.[2] A face shield must be worn over goggles when there is a splash hazard (e.g., during solution preparation or transfer).[2][11]Protects against splashes of the compound or solvents, which may cause severe eye damage based on data from related isoxazole derivatives.[6]
Hand Protection Chemical-resistant nitrile rubber gloves (>0.11 mm thickness).[2] Always double-glove.Nitrile gloves provide good resistance against a wide range of organic chemicals.[13] Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal.
Body Protection A clean, buttoned, knee-length laboratory coat.[13] A chemical-resistant apron should be worn over the lab coat for larger quantities or splash-prone procedures.[2]Protects skin and personal clothing from contamination. Nitroaromatic compounds can be absorbed dermally, leading to systemic toxicity.[4]
Respiratory Protection All handling of solid 4-Nitrobenzo[c]isoxazole must be performed within a certified chemical fume hood.[2] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/particulate filter is required.[2][5]This is a critical control to prevent inhalation of airborne particles, a primary exposure route for toxic and potentially carcinogenic nitroaromatic compounds.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is essential for minimizing exposure and ensuring reproducible, safe science.

Pre-Experiment Preparation
  • Designate a Work Area: All work with 4-Nitrobenzo[c]isoxazole must be conducted in a designated area within a certified chemical fume hood.[2]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, and place them inside the fume hood before introducing the compound.

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[14]

  • Don PPE: Put on all required PPE in the correct sequence as outlined in the diagram below.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Safety Goggles d1->d2 d3 3. First Pair of Nitrile Gloves d2->d3 d4 4. Second Pair of Nitrile Gloves d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles f2->f3 f4 4. Inner Gloves f3->f4

Caption: PPE Donning and Doffing Workflow.

Handling and Weighing
  • Transfer: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid compound onto a tared weigh boat or into a vial.

  • Minimize Dust: Perform all transfers slowly and deliberately to avoid generating airborne dust.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.

  • Secure Container: Tightly close the main container of 4-Nitrobenzo[c]isoxazole after use.[5][12][14]

Post-Handling
  • Decontaminate: Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

  • Doff PPE: Remove PPE in the correct sequence (see diagram above) before leaving the laboratory.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[2][11] Do not eat, drink, or smoke in the laboratory.[2]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personnel Exposure start EMERGENCY (Spill or Exposure) spill_q Is the spill contained in the fume hood? start->spill_q exp_q What type of exposure? start->exp_q spill_yes Absorb with inert material. Decontaminate area. Dispose as hazardous waste. spill_q->spill_yes Yes spill_no Evacuate immediate area. Alert supervisor & EH&S. Restrict access. spill_q->spill_no No exp_skin Remove contaminated clothing. Flush skin with water for 15+ min. Seek immediate medical attention. exp_q->exp_skin Skin Contact exp_eye Flush eyes at eyewash station for 15+ min. Seek immediate medical attention. exp_q->exp_eye Eye Contact exp_inhale Move to fresh air. Seek immediate medical attention. exp_q->exp_inhale Inhalation

Caption: Decision Tree for Emergency Response.

  • Skin Contact: Immediately remove all contaminated clothing.[11][12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Includes: Unused or expired 4-Nitrobenzo[c]isoxazole, contaminated gloves, disposable lab coats, weighing paper, pipette tips, and spill cleanup materials.[2]

    • Procedure: Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[2] The container must be kept closed when not in use.

  • Liquid Waste:

    • Includes: Solutions containing 4-Nitrobenzo[c]isoxazole and solvents used to rinse contaminated glassware.[2]

    • Procedure: Collect all liquid waste in a sealed, labeled, and chemically-resistant hazardous waste container.[2] Do not mix incompatible waste streams.

Dispose of all waste through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.[5][14]

References

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • 3 Common Chemicals That Require Protective Clothing. International Enviroguard. [Link]

  • Nitro Compounds. University of Missouri Environmental Health & Safety. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • 4,7,8,9-Tetrahydro-3-(4-nitrophenyl)-5H-thiocino[4,5-d]isoxazole - Executive Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific. [Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Toxicological Profile for Nitrobenzene - Relevance to Public Health. National Center for Biotechnology Information (NCBI). [Link]

  • NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed. [Link]

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